Technical Documentation Center

tert-butyl N-(9-bromononyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-(9-bromononyl)carbamate
  • CAS: 2352715-55-8

Core Science & Biosynthesis

Foundational

Architectural Precision in Bioconjugation: The Mechanism of Action of 9-Carbon Boc-Protected Alkyl Bromide Linkers

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the spatial and physicochemical properties of the linker are as critical as the pharmacophores themselves....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the spatial and physicochemical properties of the linker are as critical as the pharmacophores themselves. Among the most versatile and strategically employed crosslinking agents is the 9-carbon Boc-protected alkyl bromide (e.g., 1-bromo-9-(Boc-amino)nonane, CAS: 693-58-3).

This whitepaper provides an in-depth technical analysis of the mechanism of action, structural rationale, and self-validating experimental workflows associated with this bifunctional linker.

Structural Anatomy & Physicochemical Rationale

The utility of 1-bromo-9-(Boc-amino)nonane stems from its tripartite molecular architecture, which allows for orthogonal, highly controlled bioconjugation[].

The C9 Alkyl Scaffold (Nonane Chain)

Alkyl linkers are saturated hydrocarbon chains that bridge two pharmacophores without contributing recurring ether oxygens (unlike PEG linkers)[]. The 9-carbon chain provides a specific spatial distance of approximately 11–13 Ångstroms. In PROTAC development, this continuous lipophilic tract enhances passive membrane permeability—a critical feature when the warhead and E3 ligase anchor are heavily endowed with hydrogen-bond donors[]. Furthermore, the C9 length often represents a "Goldilocks" zone for ternary complex formation; excessively short or long linkers can induce steric clashes or entropic penalties that impair the stabilization of the target-PROTAC-ligase complex[3].

The Orthogonal Termini
  • The Primary Alkyl Bromide (-Br): Acting as the electrophilic pole, the primary bromide is primed for bimolecular nucleophilic substitution (SN2). Bromide is chosen over chloride due to its superior leaving-group kinetics (lower bond dissociation energy), and over iodide due to its greater stability against light and oxidative degradation during long-term storage.

  • The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group masks the primary amine. Causality dictates this choice: the Boc group is highly stable under the basic conditions required for the initial SN2 alkylation, preventing unwanted self-polymerization or side reactions[4]. It is exclusively labile to strong acids, allowing for orthogonal deprotection once the first conjugation step is complete[4].

Mechanism of Action: The Bipartite Conjugation Workflow

The mechanism of action for incorporating this linker into a complex molecule (such as a PROTAC) follows a strict, two-phase chemical logic.

Phase 1: Base-Promoted SN2 Alkylation

The first step involves the nucleophilic attack of a target molecule (e.g., a phenol-containing kinase inhibitor) on the α -carbon of the alkyl bromide. A mild base (like K2CO3) is used to deprotonate the nucleophile. The polar aprotic solvent (DMF) solvates the potassium cation, leaving the nucleophilic anion "naked" and highly reactive, driving the SN2 displacement of the bromide ion.

Phase 2: Acidolytic Deprotection & Subsequent Coupling

Once the SN2 reaction is complete, the Boc group is cleaved using a strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)[4]. The mechanism is an acid-catalyzed cleavage that generates a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbamic acid (which decarboxylates into CO2 gas). The entropic drive of gas evolution makes this reaction irreversible. The newly liberated primary amine is then available for amide coupling with a second molecule (e.g., an E3 ligase ligand)[].

MoA SM 1-bromo-9-(Boc-amino)nonane Nuc Phase 1: Nucleophilic Attack (SN2) Base / Polar Aprotic Solvent SM->Nuc Int Intermediate: Boc-NH-(CH2)9-Warhead1 Nuc->Int Deprot Phase 2: Acidolytic Cleavage TFA or HCl/Dioxane Int->Deprot Amine Liberated Amine: H2N-(CH2)9-Warhead1 Deprot->Amine Couple Phase 3: Amide Coupling HATU / DIPEA Amine->Couple Final Final PROTAC: Warhead2-NH-(CH2)9-Warhead1 Couple->Final

Fig 1: The orthogonal bipartite conjugation workflow of Boc-protected alkyl bromide linkers.

Quantitative Impact of Linker Length on PROTAC Efficacy

The selection of a 9-carbon chain is rarely arbitrary. In the development of event-driven protein degraders, linker length governs the thermodynamics of the ternary complex[5]. Empirical data from recent studies targeting the Androgen Receptor (AR) demonstrate that while shorter linkers (C4-C8) may provide potent inhibition, specific spatial constraints dictate degradation efficiency.

As shown in the data summary below, extending the alkyl linker beyond optimal lengths results in a stepwise reduction in degradation efficiency due to impaired ternary complex stabilization[3].

Table 1: Structure-Activity Relationship (SAR) of Alkyl Linker Lengths in AR-Targeted PROTACs

Linker TypeCarbon Chain LengthIC50 (μM) against MCF-7Degradation EfficiencyMechanistic Observation
Alkyl ChainC43.72ModerateSuboptimal spatial reach for ligase recruitment.
Alkyl ChainC60.15HighOptimal ternary complex stabilization.
Alkyl ChainC9~1.20Moderate-HighBalances membrane permeability with spatial flexibility[5].
Alkyl ChainC12> 30.0LowEntropic penalty; excessive flexibility impairs complexation[3].

Note: Data synthesized from AR-CBS targeted degrader evaluations, illustrating the critical nature of precise carbon-chain selection[3][5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each phase includes specific in-process controls (IPCs) to confirm mechanistic success before proceeding.

Protocol A: SN2 Etherification (Attachment of Warhead 1)

Objective: Covalently attach a phenolic warhead to the C9 linker.

  • Preparation: Dissolve the phenol-containing warhead (1.0 eq) and 1-bromo-9-(Boc-amino)nonane (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add anhydrous K2CO3 (3.0 eq). Causality: K2CO3 is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent E2 elimination of the primary bromide.

  • Reaction: Stir the suspension at 60 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The UV-active phenol spot should disappear, replaced by a higher Rf​ spot (the alkylated product). Confirm via LC-MS; look for the [M+H]+ peak corresponding to the Boc-protected intermediate.

  • Workup: Quench with water, extract with Ethyl Acetate ( ), wash the organic layer with brine ( ) to remove DMF, dry over Na2SO4, and concentrate in vacuo[4].

Protocol B: Acidolytic Deprotection

Objective: Remove the Boc group to expose the primary amine.

  • Preparation: Dissolve the crude intermediate from Protocol A in Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: The low temperature controls the exothermic decarboxylation and prevents side reactions with electron-rich aromatic rings.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (IPC 2): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a distinct purple spot, confirming the presence of a free primary amine[4]. LC-MS should show a mass shift of −100 Da (loss of Boc) and −56 Da (loss of isobutylene in the mass spectrometer).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene ( ) to remove residual TFA, yielding the amine as a TFA salt, ready for immediate amide coupling.

Spatial Target Target Protein Binding Domain Linker C9 Alkyl Chain Hydrophobic Spacer (~12 Å) Target->Linker Ligand E3 Ligase Recruitment Anchor Linker->Ligand

Fig 2: Spatial optimization of a PROTAC ternary complex utilizing a C9 alkyl linker.

Conclusion

The 9-carbon Boc-protected alkyl bromide linker is a masterclass in chemical design for bioconjugation. By leveraging the orthogonal reactivity of a robust SN2 electrophile and an acid-labile protected amine, researchers can construct complex, heterobifunctional molecules with absolute regiocontrol. Furthermore, the specific 9-carbon length provides a finely tuned balance of lipophilicity for cell permeability and spatial geometry for ternary complex stabilization, making it an indispensable tool in modern drug discovery.

References

  • Current time information in Merrimack County, US. Google Search.
  • CHEMSWORTH @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
  • Kill Two Birds with One Stone: An Efficient and Potent AR CBS-Targeted Degrader Reverses Breast Cancer Resistance via Concurrent AR Degradation and ERα Transcriptional Suppression. Journal of Medicinal Chemistry - ACS Publications.
  • An Efficient and Potent AR CBS-Targeted Degrader Reverses Breast Cancer Resistance via Concurrent. ACS Publications.
  • PROTAC Linker. BOC Sciences.
  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. Benchchem.

Sources

Exploratory

Stability Profile of tert-Butyl N-(9-Bromononyl)carbamate Under Physiological Conditions: A Technical Guide

Executive Summary tert-Butyl N-(9-bromononyl)carbamate (commonly referred to as Boc-NH-(CH2)9-Br) is a highly versatile bifunctional building block widely utilized in the synthesis of PROTACs, lipid nanoparticles (LNPs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-(9-bromononyl)carbamate (commonly referred to as Boc-NH-(CH2)9-Br) is a highly versatile bifunctional building block widely utilized in the synthesis of PROTACs, lipid nanoparticles (LNPs), and bioconjugates. Understanding its stability profile under physiological conditions (pH 7.4, 37°C, aqueous media) is critical for drug development professionals. This whitepaper deconstructs the divergent stability of its functional groups, detailing the thermodynamic inertness of the Boc-protected amine against the kinetic vulnerability of the primary alkyl bromide in biological matrices.

Structural Deconstruction & Predictive Stability

The physiological behavior of Boc-NH-(CH2)9-Br is dictated by the contrasting reactivity of its two termini, separated by a highly lipophilic spacer.

The Boc-Amine Terminus: Thermodynamic Inertness

The tert-butyloxycarbonyl (Boc) group is a robust protecting strategy designed to mask amine nucleophilicity. Under physiological conditions, the Boc group is thermodynamically stable and entirely resistant to biological nucleophiles, mild bases, and physiological hydrolysis[1]. Cleavage of the carbamate linkage requires the protonation of the carbonyl oxygen to facilitate the expulsion of a tert-butyl cation—a pathway that strictly necessitates highly acidic, anhydrous conditions (e.g., Trifluoroacetic acid or HCl)[1]. Consequently, the Boc-terminus remains intact in plasma, cytosolic fluid, and standard biological buffers.

The Alkyl Bromide Terminus: Kinetic Vulnerability

In stark contrast to the Boc group, the primary alkyl bromide is a classic electrophile. While relatively stable in pure water due to the poor nucleophilicity of H₂O, it is highly susceptible to bimolecular nucleophilic substitution (S_N2) in biological media[2]. Endogenous thiols—most notably the cysteine residue of glutathione (GSH) and exposed cysteine residues on serum proteins—act as potent nucleophiles that readily displace the bromide leaving group[3].

The Nonyl Spacer: Phase Behavior and Masking

The 9-carbon aliphatic chain imparts significant lipophilicity (estimated logP ~4.5). In purely aqueous physiological buffers, the compound will rapidly undergo hydrophobic collapse, forming micelles or partitioning into the plastic walls of assay vessels. This aggregation can artificially "mask" the bromide from aqueous nucleophiles, leading to falsely prolonged apparent half-lives if proper co-solvents or carrier proteins are not utilized during in vitro profiling.

Physiological Stability Dynamics

The degradation of Boc-NH-(CH2)9-Br in vivo is not driven by the breakdown of the molecule itself, but rather by its covalent conjugation to off-target biological nucleophiles. The table below summarizes the quantitative stability metrics across various physiological models.

Table 1: Quantitative Stability Profile of tert-Butyl N-(9-Bromononyl)carbamate

Matrix / EnvironmentConditionsPrimary Depletion PathwayEstimated Half-Life (t₁/₂)
PBS Buffer (pH 7.4) 37°C, 5% DMSOSlow aqueous hydrolysis> 72 hours
Human Plasma 37°CProtein alkylation (Cys/Lys residues)4 - 8 hours
Intracellular Mimic 37°C, 5 mM GSHNon-enzymatic S_N2 thioether formation2 - 4 hours
Hepatic Cytosol 37°C, GSH + GSTsEnzymatic S_N2 conjugation< 30 minutes

(Note: Hepatic clearance is drastically accelerated by Glutathione S-Transferases (GSTs), which actively catalyze the conjugation of GSH to primary alkyl halides[4].)

Mechanistic Pathways

The following diagram illustrates the divergent physiological stability pathways of the compound, highlighting the specific vulnerability of the bromide terminus to biological thiols.

G cluster_0 Physiological Conditions (pH 7.4, 37°C) Compound Boc-NH-(CH2)9-Br (Intact Molecule) Boc Boc Terminus (Thermodynamically Stable) Compound->Boc Resistant to hydrolysis Bromide Bromide Terminus (Kinetically Reactive) Compound->Bromide SN2 Vulnerability Thiol GSH / Cysteine (Biological Nucleophiles) Bromide->Thiol Fast (k_thiol) Water H2O / OH- (Aqueous Solvent) Bromide->Water Very Slow (k_H2O) Adduct Thioether Metabolite (Boc-NH-(CH2)9-SG) Thiol->Adduct Conjugation

Fig 1: Divergent physiological stability of Boc-NH-(CH2)9-Br highlighting SN2 vulnerability.

Experimental Protocols for Stability Profiling

To accurately profile this compound, researchers must account for its lipophilicity and specific reactivity. The following protocols are designed as self-validating systems.

Protocol A: Plasma Stability & Protein Binding Assay (LC-MS/MS)

Causality Focus: Preventing micellar sequestration and validating enzymatic viability.

  • Matrix Preparation: Thaw human plasma and centrifuge to remove aggregates. Spike the plasma with 5% DMSO.

    • Causality: The nonyl chain causes the compound to spontaneously form micelles in pure aqueous media. DMSO ensures the molecule remains in a monomeric state, exposing the bromide to plasma nucleophiles.

  • Control Validation: Run a parallel assay using Procaine as a positive control.

    • Self-Validation: Procaine degradation confirms that the plasma esterases and nucleophiles are active and have not degraded during storage.

  • Incubation: Spike Boc-NH-(CH2)9-Br to a final concentration of 1 µM. Incubate at 37°C with orbital shaking.

  • Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly precipitates plasma proteins and halts all S_N2 and enzymatic activity, freezing the kinetic snapshot.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

Protocol B: Intracellular Glutathione Reactivity Assay

Causality Focus: Mass balance tracking to confirm S_N2 pathways over non-specific loss.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Add reduced Glutathione (GSH) to a final concentration of 5 mM (mimicking intracellular levels).

    • Causality: At pH 7.4, only a small fraction (~3%) of GSH exists as the highly nucleophilic thiolate anion (GS⁻), given its pKa of ~8.9[3]. However, this specific fraction is what drives the rapid S_N2 displacement of the primary bromide.

  • Reaction Initiation: Add Boc-NH-(CH2)9-Br (dissolved in DMSO) to a final concentration of 10 µM. Incubate at 37°C.

  • Mass Balance Validation: Using LC-MS/MS, monitor both the disappearance of the parent mass[M+H]⁺ and the appearance of the thioether adduct (Boc-NH-(CH2)9-SG).

    • Self-Validation: Tracking the stoichiometric appearance of the adduct ensures that the depletion of the parent compound is purely due to nucleophilic conjugation, rather than an artifact of aqueous insolubility or non-specific binding to the assay plate.

Strategic Applications in Drug Development

Because the primary bromide is highly reactive toward biological thiols, Boc-NH-(CH2)9-Br should not be administered in vivo as an intact moiety, as it will act as a non-specific protein alkylator, leading to rapid clearance and potential hepatotoxicity.

Instead, its primary utility lies in ex vivo bioconjugation. The bromide serves as an excellent handle for coupling with complex amines, phenols, or thiols during the synthesis of active pharmaceutical ingredients (APIs). Once the bromide is displaced to form a stable ether, thioether, or amine linkage, the Boc group can be quantitatively removed using Trifluoroacetic Acid (TFA) to reveal the primary amine, which can then be further functionalized (e.g., converted into an ionizable lipid headgroup for LNPs).

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic-Chemistry.org. Available at:[Link]

  • Guengerich, F. P. "Activation of alkyl halides by glutathione transferases." Methods in Enzymology, 2005. Available at:[Link]

  • Patz, et al. "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities." PubMed Central (PMC), 2019. Available at:[Link]

  • MDPI. "A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species." Molecules, 2022. Available at:[Link]

Sources

Foundational

thermodynamic properties of tert-butyl N-(9-bromononyl)carbamate in aqueous solutions

Thermodynamic Profiling of tert-Butyl N-(9-bromononyl)carbamate in Aqueous Solutions: Solvation, Phase Behavior, and Experimental Methodologies Introduction & Molecular Architecture In the landscape of modern drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of tert-Butyl N-(9-bromononyl)carbamate in Aqueous Solutions: Solvation, Phase Behavior, and Experimental Methodologies

Introduction & Molecular Architecture

In the landscape of modern drug development, particularly within the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation linkers, bifunctional intermediates play a critical role. tert-Butyl N-(9-bromononyl)carbamate ( C14​H28​BrNO2​ ) is a prime example of such a molecule. Structurally, it consists of a highly hydrophobic 9-carbon alkyl chain, a terminal lipophilic bromine atom, and a tert-butyloxycarbonyl (Boc) protected amine.

When introduced into an aqueous environment, this molecule presents a complex thermodynamic challenge. It is essentially an uncharged amphiphile: the carbamate core offers limited hydrogen-bonding capabilities (polar head), while the bulky tert-butyl group, the nonyl chain, and the bromide atom create a massive nonpolar surface area (hydrophobic tail). Understanding its aqueous thermodynamics is crucial for predicting its solubility, phase behavior, and reactivity in physiological buffers or aqueous-organic solvent mixtures used during synthesis.

Thermodynamics of the Hydrophobic Effect & Solvation

The dissolution of tert-butyl N-(9-bromononyl)carbamate in water is governed almost entirely by the hydrophobic effect [1]. When the nonpolar nonyl chain and tert-butyl group are introduced into water, they disrupt the dynamic hydrogen-bond network of the bulk solvent.

To accommodate the solute, water molecules must reorient themselves to form a cavity, creating highly ordered, clathrate-like "iceberg" structures around the nonpolar surface[1].

  • Enthalpic Contribution ( ΔHhyd​ ): The formation of these structured water shells is often slightly exothermic at room temperature because the hydrogen bonds in the solvation shell are stronger and more rigid than in bulk water[1].

  • Entropic Penalty ( ΔShyd​ ): The restriction of water's configurational degrees of freedom results in a massive entropic penalty. Because ΔG=ΔH−TΔS , this negative entropy dominates the free energy equation, making the overall hydration highly unfavorable ( ΔGhyd​>0 )[2].

To predict the thermodynamic behavior of such poorly specified or highly complex molecules, physical chemists rely on Group Contribution Methods (such as SAFT- γ SW)[3][4]. By breaking the molecule down into its constituent functional groups, we can estimate the thermodynamic parameters of the entire molecule by summing the contributions of the individual parts. For instance, each methylene ( −CH2​− ) group adds a predictable, linear increment to the free energy of transfer from a nonpolar phase to water[2].

SolvationThermodynamics Gas Gas Phase (Isolated Solute) Liquid Pure Liquid (Neat State) Gas->Liquid Condensation (ΔG_cond < 0) AqMono Aqueous Solution (Monomer) Gas->AqMono Hydration (ΔG_hyd > 0) Liquid->AqMono Dissolution (ΔG_diss > 0) AqAgg Aqueous Solution (Aggregate/Micelle) AqMono->AqAgg Aggregation (ΔG_agg < 0)

Thermodynamic cycle detailing the pathways of solvation and aggregation for hydrophobic solutes.

Phase Behavior and Self-Assembly

Because tert-butyl N-(9-bromononyl)carbamate possesses a massive hydrophobic tail and a weakly polar carbamate head, it minimizes its free energy in water by undergoing self-assembly. Once the concentration of the monomer reaches a specific threshold—the Critical Aggregation Concentration (CAC)—the molecules will spontaneously aggregate into micelles or vesicles.

This aggregation is an entropy-driven process. When the nonpolar tails associate with one another in the core of the aggregate, the highly ordered "iceberg" water molecules are released back into the bulk solvent. This massive gain in solvent entropy ( ΔSagg​≫0 ) overcomes the loss of translational entropy of the solute molecules, driving the free energy of aggregation ( ΔGagg​ ) into negative territory[2].

Quantitative Data Summaries

Table 1: Predictive Group Contributions to Aqueous Solvation at 298.15 K (Estimates based on SAFT- γ SW and classical group contribution models)

Functional GroupCountEst. ΔGhyd​ (kJ/mol)Est. ΔHhyd​ (kJ/mol)Mechanistic Role in Solvation
Methylene ( −CH2​− )9+3.5 (per group)-1.0 (per group)Hydrophobic cavity formation; drives entropic penalty.
tert-Butyl ( −C(CH3​)3​ )1+8.0-2.5Extreme steric bulk; induces rigid water structuring.
Carbamate ( −NH−COO− )1-15.0-25.0Polar core; provides H-bond donor/acceptor stabilization.
Bromide ( −Br )1+2.0-1.5Lipophilic terminus; increases polarizability.

Table 2: Thermodynamic Parameters of Phase Behavior (Monomer vs. Aggregate)

ParameterSymbolExpected SignPhysical Causality
Free Energy of Aggregation ΔGagg​ Negative ( <0 )Spontaneous minimization of hydrophobic surface area.
Enthalpy of Aggregation ΔHagg​ Endothermic ( >0 )Energy required to disrupt clathrate water structures.
Entropy of Aggregation TΔSagg​ Large Positive ( >0 )Release of ordered solvation-shell water into bulk solvent.
Heat Capacity Change ΔCp,agg​ Negative ( <0 )Drastic reduction in water-accessible nonpolar surface area.

Self-Validating Experimental Workflows

To empirically derive the thermodynamic parameters of tert-butyl N-(9-bromononyl)carbamate, a multimodal, self-validating experimental design is required. Because thermal signals can be easily confounded by solvent mixing artifacts, we pair Isothermal Titration Calorimetry (ITC) with Dynamic Light Scattering (DLS).

ExperimentalWorkflow Prep Sample Prep (Co-solvent Dilution) ITC ITC Titration (Measure ΔH, CAC) Prep->ITC Aliquot 1 DLS DLS Sizing (Confirm Aggregates) Prep->DLS Aliquot 2 Analysis Thermodynamic Parameter Extraction ITC->Analysis ΔH, CAC data DLS->Analysis R_h, PDI data

Integrated experimental workflow combining ITC and DLS for thermodynamic parameter extraction.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Demicellization Thermodynamics

Objective: Directly measure the enthalpy of demicellization ( ΔHdemicellization​ ) and determine the CAC.

  • Sample Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock. Dilute this stock into the aqueous buffer to a final concentration well above the expected CAC (ensure final DMSO concentration is ≤5% ). Prepare a matching buffer with the exact same DMSO concentration for the sample cell.

    • Causality: The extreme hydrophobicity of the C9 chain prevents direct dissolution in water. Matching the co-solvent concentration perfectly between the syringe and the cell eliminates the massive heat of dilution associated with DMSO mixing, isolating the heat of the solute.

  • Titration Execution: Inject small aliquots (e.g., 2 μL ) of the concentrated aggregate solution from the syringe into the buffer-filled sample cell at 298.15 K.

    • Causality: Upon the first few injections, the concentration in the cell is below the CAC. The injected aggregates spontaneously break apart into monomers. The instrument records the heat of demicellization.

  • Parameter Extraction: As injections continue, the cell concentration surpasses the CAC. The aggregates no longer break apart, and the thermal signal drops sharply to a baseline (representing only the heat of dilution). The inflection point of this sigmoidal drop is the CAC. ΔGagg​ is calculated via ΔGagg​=RTln(XCAC​) , and ΔSagg​ is derived from the Gibbs free energy equation.

Protocol 2: Dynamic Light Scattering (DLS) for Physical Validation

Objective: Validate that the thermodynamic transitions observed in ITC correspond to actual physical aggregation, ensuring the system is self-validating.

  • Sample Preparation: Prepare two aliquots of the compound in the matched buffer system: one at a concentration 50% below the ITC-determined CAC, and one at 200% above the CAC.

  • Sizing Measurement: Measure the hydrodynamic radius ( Rh​ ) and Polydispersity Index (PDI) of both solutions at 298.15 K.

    • Causality: If the ITC signal truly represents demicellization, the DLS data must corroborate it. The sub-CAC sample should show negligible scattering (monomers are too small to scatter light efficiently). The supra-CAC sample must show a distinct, measurable particle population (typically 2–10 nm for micelles), proving that the enthalpic shift observed in the calorimeter was caused by the physical assembly of the hydrophobic nonyl chains.

References

  • Matulis et al., "Thermodynamics of the hydrophobic effect. III. Condensation and aggregation of alkanes, alcohols, and alkylamines", National Institutes of Health (NIH).
  • Wikipedia Contributors, "Hydrophobic effect", Wikipedia.
  • "Predictive Thermodynamic Modeling of Poorly Specified Mixtures and Applications in Conceptual Fluid Separation Process Design", ACS Publications.
  • "Modelling the phase and chemical equilibria of aqueous solutions of alkanolamines and carbon dioxide using the SAFT-γ SW group contribution approach", ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Alkyl Linker Integration in PROTAC Synthesis Utilizing tert-butyl N-(9-bromononyl)carbamate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Technique: Heterobifunctional Molecule Assembly, SN2 Alkylation, Amide Coupling Introduction and Mechanistic Rationale Proteoly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Technique: Heterobifunctional Molecule Assembly, SN2 Alkylation, Amide Coupling

Introduction and Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POI)[1]. A PROTAC consists of three critical components: a POI-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker connecting the two[2].

The structural properties of the linker—specifically its length, flexibility, and atomic composition—profoundly influence the formation of the productive ternary complex (POI–PROTAC–E3 ligase), cellular permeability, and overall pharmacokinetics[2]. While polyethylene glycol (PEG) linkers are frequently used to enhance aqueous solubility, pure alkyl chains (such as the 9-carbon chain in tert-butyl N-(9-bromononyl)carbamate) offer distinct advantages. Alkyl linkers provide superior metabolic stability, synthetic simplicity, and often yield higher passive cell permeability for lipophilic targets compared to their PEG counterparts[3],[4].

tert-Butyl N-(9-bromononyl)carbamate (Boc-NH-(CH2)9-Br) is an ideal bifunctional building block. It features:

  • A primary bromide: An excellent leaving group primed for SN2 nucleophilic substitution with phenols or amines on the first ligand[5].

  • A 9-carbon spacer: Providing a rigid, hydrophobic distance often optimal for bridging VHL or CRBN ligases to target proteins without inducing steric clash[1].

  • A Boc-protected primary amine: Preventing unwanted polymerization or side reactions during the initial alkylation, which can later be cleanly deprotected for standard amide coupling[6].

G POI Protein of Interest (Target) PROTAC PROTAC (Warhead - C9 Alkyl Linker - E3 Binder) POI->PROTAC Binds Warhead Proteasome 26S Proteasome (Degradation Machinery) PROTAC->Proteasome Induced Polyubiquitination E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->PROTAC Binds E3 Ligand

Ternary complex formation induced by a PROTAC molecule leading to targeted degradation.

Experimental Methodology: A Self-Validating Synthetic Workflow

The assembly of a PROTAC using Boc-NH-(CH2)9-Br typically follows a convergent, three-phase synthetic route. This protocol assumes the attachment of the linker to a phenol-containing POI ligand first, followed by amide coupling to a carboxylic acid-containing E3 ligase ligand (e.g., a VHL ligand derivative).

Phase 1: SN2 Alkylation (Linker Attachment)

Objective: Covalently attach the C9 linker to the first ligand via nucleophilic substitution.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the phenol-containing POI ligand (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0–3.0 equiv). Causality: K2CO3 is a mild base sufficient to deprotonate the phenol without cleaving sensitive functional groups, generating a highly nucleophilic phenoxide.

  • Alkylation: Add tert-butyl N-(9-bromononyl)carbamate (1.1 equiv). Stir the reaction mixture at 60–80 °C.

  • Monitoring & Workup: Monitor via LC-MS or TLC. Upon completion (typically 4–12 hours), cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate the Boc-protected intermediate.

Phase 2: Boc Deprotection

Objective: Unmask the primary amine for the subsequent coupling step.

  • Preparation: Dissolve the purified intermediate from Phase 1 in Dichloromethane (DCM) (approx. 0.05 M).

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a 1:4 to 1:1 ratio of TFA:DCM[6]. Causality: The strongly acidic environment protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide, driving the reaction forward irreversibly.

  • Isolation: Stir at room temperature for 1–2 hours. Monitor by LC-MS until the Boc mass is completely absent.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is carried forward as a crude TFA salt[7].

Phase 3: Amide Coupling

Objective: Conjugate the E3 ligase ligand to the unmasked amine.

  • Activation: In a dry vial, dissolve the carboxylic acid-containing E3 ligand (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF[8]. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, which is highly efficient for forming amides with primary amines, even in sterically hindered environments.

  • Neutralization & Coupling: Add the crude amine TFA salt (1.0–1.2 equiv) from Phase 2. Immediately add N,N-Diisopropylethylamine (DIPEA, 3.0–5.0 equiv)[8]. Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt to liberate the free nucleophilic amine and acts as a non-nucleophilic base to catalyze the coupling.

  • Completion: Stir at 25 °C overnight[8]. Quench with water, extract with EtOAc, wash with brine, dry, and concentrate. Purify the final PROTAC via preparative HPLC.

Workflow Step1 Phase 1: SN2 Alkylation Ligand 1 (Phenol) + Boc-NH-(CH2)9-Br Reagents: K2CO3, DMF, 60°C Step2 Phase 2: Boc Deprotection Cleavage of Carbamate Reagents: TFA, DCM, RT Step1->Step2 Boc-Protected Intermediate Step3 Phase 3: Amide Coupling Ligand 2 (Acid) + Amine Intermediate Reagents: HATU, DIPEA, DMF, RT Step2->Step3 Free Amine (TFA Salt) Product Final PROTAC Molecule Step3->Product HPLC Purification

Three-phase synthetic workflow for PROTAC assembly using a Boc-protected alkyl linker.

Data Presentation: Linker Property Comparison

When designing a PROTAC library, selecting between an alkyl linker (like the C9 chain) and a PEG linker is a critical decision point. The table below summarizes the physicochemical trade-offs based on empirical drug design principles[2],[3],[4].

Property ParameterAlkyl Linker (e.g., C9)PEG Linker (e.g., PEG3)Impact on PROTAC Profile
Lipophilicity (LogP) HighLow to ModerateAlkyl chains increase overall lipophilicity, which can drive passive membrane permeability but may induce aggregation in aqueous assays.
Aqueous Solubility PoorExcellentPEG linkers are highly hydrated, drastically improving formulation ease and solubility in physiological buffers.
Metabolic Stability HighModerate (Prone to oxidation)Alkyl chains resist oxidative cleavage better than the ether linkages in PEG, potentially increasing in vivo half-life.
Cell Permeability Generally SuperiorOften ReducedDespite lower solubility, the hydrophobic nature of alkyl linkers often facilitates better crossing of the lipid bilayer.
Synthetic Accessibility ExcellentGoodAlkyl halides are highly stable, inexpensive, and react cleanly in SN2 protocols.

References

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. National Institutes of Health (NIH). Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). Available at:[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. University of Strathclyde. Available at:[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl N-(9-bromononyl)carbamate

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Versatility of a Bifunctional Linker tert-Butyl N-(9-bromononyl)carbamate is a valuable bifunctional molecule widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Versatility of a Bifunctional Linker

tert-Butyl N-(9-bromononyl)carbamate is a valuable bifunctional molecule widely utilized in chemical synthesis, particularly in the fields of drug discovery and materials science. Its structure incorporates a long, flexible nine-carbon aliphatic chain, which is flanked by two key functional groups: a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group, and a primary alkyl bromide. This unique architecture allows for selective chemical modifications at either end of the molecule. The Boc protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic strategies. The primary alkyl bromide serves as an excellent electrophile for a range of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the principles and detailed protocols for performing nucleophilic substitution reactions on tert-butyl N-(9-bromononyl)carbamate. We will explore the underlying mechanistic principles and provide field-proven methodologies for the introduction of various important functional groups, including iodides, azides, cyanides, and thiols.

Mechanistic Considerations: The SN2 Pathway

The reaction at the C9 position of tert-butyl N-(9-bromononyl)carbamate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, while the bromide ion simultaneously departs as the leaving group.

Several factors favor the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The bromide is attached to a primary carbon, which is sterically unhindered, allowing for easy access by the nucleophile.

  • Good Leaving Group: The bromide ion is a relatively stable anion and therefore a good leaving group.

  • Strong Nucleophiles: The protocols described herein utilize strong nucleophiles, which are a prerequisite for efficient SN2 reactions.

A potential competing reaction is the E2 elimination pathway, which would lead to the formation of an alkene. However, for primary alkyl halides reacting with good, non-bulky nucleophiles, the SN2 reaction is generally the predominant pathway. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), further favors the SN2 reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

The Boc protecting group is stable under the conditions typically employed for these SN2 reactions, which are generally neutral or slightly basic and do not involve strong acids.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of tert-butyl N-(9-bromononyl)carbamate with a selection of common and synthetically useful nucleophiles.

Protocol 1: Halogen Exchange (Finkelstein Reaction) - Synthesis of tert-Butyl N-(9-iodononyl)carbamate

The Finkelstein reaction is a classic and highly efficient method for the conversion of alkyl bromides to alkyl iodides. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.

Finkelstein_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve tert-butyl N-(9-bromononyl)carbamate and Sodium Iodide in Acetone B Heat the mixture to reflux A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Completion E Filter to remove precipitated NaBr D->E F Concentrate the filtrate E->F G Partition between water and ethyl acetate F->G H Wash organic layer with sodium thiosulfate solution G->H I Dry organic layer and concentrate H->I J Purify by column chromatography (optional) I->J

Caption: Experimental workflow for the Finkelstein reaction.

  • To a solution of tert-butyl N-(9-bromononyl)carbamate (1.0 eq) in acetone, add sodium iodide (3.0 eq).

  • Heat the resulting suspension to reflux and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl N-(9-iodononyl)carbamate. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Azide Substitution - Synthesis of tert-Butyl N-(9-azidononyl)carbamate

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry reactions.

Azide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve tert-butyl N-(9-bromononyl)carbamate and Sodium Azide in DMF B Heat the mixture A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Completion E Pour into water D->E F Extract with ethyl acetate E->F G Wash organic layer with water and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for azide substitution.

  • In a round-bottom flask, dissolve tert-butyl N-(9-bromononyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure tert-butyl N-(9-azidononyl)carbamate.

Protocol 3: Cyanide Substitution - Synthesis of tert-Butyl N-(9-cyanononyl)carbamate

The introduction of a nitrile group is a valuable synthetic transformation as it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Cyanide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve tert-butyl N-(9-bromononyl)carbamate and Sodium Cyanide in DMSO B Heat the mixture A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Completion E Pour into ice-water D->E F Extract with ether or ethyl acetate E->F G Wash organic layer with brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for cyanide substitution.

  • To a solution of tert-butyl N-(9-bromononyl)carbamate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain tert-butyl N-(9-cyanononyl)carbamate.

Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All glassware and waste should be decontaminated with an appropriate bleach solution.

Protocol 4: Thiol Substitution - Synthesis of tert-Butyl N-(9-thiolnonyl)carbamate

The introduction of a thiol group can be achieved using a protected thiol equivalent followed by deprotection, or directly using sodium hydrosulfide. The direct approach is presented here.

Thiol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve tert-butyl N-(9-bromononyl)carbamate in ethanol B Add a solution of Sodium Hydrosulfide A->B C Stir at room temperature B->C D Monitor reaction progress by TLC C->D E Acidify the reaction mixture D->E Completion F Extract with ether or ethyl acetate E->F G Wash organic layer with water and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for thiol substitution.

  • Dissolve tert-butyl N-(9-bromononyl)carbamate (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.5 eq) in ethanol.

  • Add the sodium hydrosulfide solution to the solution of the alkyl bromide at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to protonate the thiolate.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl N-(9-thiolnonyl)carbamate.

Data Summary

NucleophileReagentSolventTemperature (°C)Typical Reaction TimeProduct
IodideNaIAcetoneReflux2-6 htert-Butyl N-(9-iodononyl)carbamate
AzideNaN3DMF60-804-12 htert-Butyl N-(9-azidononyl)carbamate
CyanideNaCNDMSO90-1006-18 htert-Butyl N-(9-cyanononyl)carbamate
ThiolNaSHEthanolRoom Temp.12-24 htert-Butyl N-(9-thiolnonyl)carbamate

Conclusion

The primary alkyl bromide of tert-butyl N-(9-bromononyl)carbamate is a versatile handle for the introduction of a variety of functional groups via SN2 nucleophilic substitution. The protocols outlined in this guide provide reliable and reproducible methods for the synthesis of iodo, azido, cyano, and thiol derivatives. The choice of nucleophile, solvent, and reaction temperature are critical parameters that must be carefully controlled to ensure high yields and minimize side reactions. The stability of the Boc protecting group under these conditions allows for the selective functionalization of the alkyl terminus, preserving the protected amine for subsequent transformations. These methods provide a robust toolkit for researchers in the synthesis of complex molecules for a wide range of applications.

References

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Bath. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. SynArchive. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • Reddit. (2022, December 3). Primary Halides and E2. r/OrganicChemistry. Retrieved from [Link]

  • Brainly. (2020, October 26). Identify the major product(s) in the reaction of (R)-2-bromopentane with sodium cyanide in DMSO solvent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Cyanation. gChem. Retrieved from [Link]

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
  • Reeves, W. P., & Bahr, M. L. (1976). Phase-Transfer Catalysis; Preparation of Alkyl Azides. Synthesis, 1976(12), 823.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Filo. (2025, October 20). We'll see in Chapter 11 that alkyl halides react with hydrosulfide ion (HS-). Retrieved from [Link]

  • Homework.Study.com. (n.d.).
Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Boc-9-Bromononylamine for Site-Specific Cysteine S-Alkylation

Executive Summary The incorporation of lipophilic spacers and terminal functional groups is a critical strategy in modern peptide drug development, enabling enhanced membrane permeability, prolonged half-life, and the ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of lipophilic spacers and terminal functional groups is a critical strategy in modern peptide drug development, enabling enhanced membrane permeability, prolonged half-life, and the generation of targeted conjugates (e.g., PROTACs, lipidated peptides). N-Boc-9-bromononylamine (CAS 2352715-55-8) is a highly versatile bifunctional building block featuring a primary alkyl bromide and a Boc-protected amine separated by a flexible C9 hydrophobic chain.

This application note details a robust, field-proven protocol for the late-stage, on-resin S-alkylation of Cysteine residues using N-Boc-9-bromononylamine. By leveraging orthogonal protecting group strategies, this method allows for site-specific modification yielding a peptide with a stable thioether linkage and a terminal primary amine ready for downstream conjugation.

Mechanistic Rationale & Scientific Principles

To ensure high fidelity and yield, the experimental design relies on strict chemoselectivity and orthogonal deprotection mechanics [1].

  • Orthogonal Thiol Unmasking: The target Cysteine is incorporated as Fmoc-Cys(Mmt)-OH . The 4-methoxytrityl (Mmt) group is highly acid-labile and can be selectively removed using 1–2% Trifluoroacetic acid (TFA), leaving the peptide anchored to the resin and standard side-chain protecting groups (tBu, Trt, Pbf, Boc) intact.

  • Base Selection (Causality of TMG): Alkylation of a resin-bound thiolate with a long-chain alkyl bromide is sterically hindered. While N,N-Diisopropylethylamine (DIPEA) is standard in SPPS, it often yields incomplete conversion for C9 chains. We utilize 1,1,3,3-Tetramethylguanidine (TMG) . TMG is a strong, non-nucleophilic base (pKa ~13.6) that quantitatively deprotonates the thiol to a highly nucleophilic thiolate without inducing premature Fmoc removal or side reactions [2].

  • Scavenger Dynamics in Cleavage: During the final global cleavage, the Boc group on the nonyl chain is removed. The inclusion of 1,2-Ethanedithiol (EDT) in the cleavage cocktail is mandatory. EDT acts as a soft nucleophile to scavenge carbocations generated from protecting groups and linker decomposition, preventing unwanted electrophilic aromatic substitution on the peptide backbone or side-chain scrambling [3].

Process Workflow

Workflow N1 1. Fmoc-SPPS Assembly Incorporate Fmoc-Cys(Mmt)-OH N2 2. Selective Thiol Unmasking 1% TFA / 5% TIS in DCM N1->N2 Wash with DCM N3 3. On-Resin S-Alkylation N-Boc-9-bromononylamine + TMG N2->N3 Ellman's Test: POSITIVE (Yellow) N4 4. Global Cleavage TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) N3->N4 Ellman's Test: NEGATIVE (Clear) N5 5. Final Product Peptide with C9-Amine Tether N4->N5 Ether Precipitation & Lyophilization

Figure 1: Workflow for on-resin Cysteine S-alkylation utilizing N-Boc-9-bromononylamine.

Quantitative Data: Optimization of Alkylation Parameters

The following table summarizes the optimization of solid-phase S-alkylation conditions. The data demonstrates the necessity of using a stronger base (TMG) and extended reaction times to overcome the steric hindrance of the C9 alkyl chain within the polymer matrix.

Base UsedEquivalents (Alkyl Bromide : Base)SolventTime (h)Temp (°C)Conversion Yield (%)*
DIPEA5 : 5DMF122545%
DIPEA10 : 10DMF242565%
TMG5 : 5DMF122588%
TMG 10 : 10 DMF 24 25 >98%
DBU5 : 5DMF122570% (Fmoc loss noted)

*Conversion yield determined by RP-HPLC analysis of the crude peptide post-cleavage.

Step-by-Step Experimental Protocol

Phase 1: Peptide Assembly & Selective Mmt Deprotection
  • Assembly: Synthesize the desired peptide sequence on a Rink Amide or Wang resin (0.1 mmol scale) using standard Fmoc/tBu SPPS protocols. Incorporate Fmoc-Cys(Mmt)-OH at the desired site of modification. Ensure the N-terminus is either Boc-protected or acetylated to prevent unwanted N-alkylation in subsequent steps.

  • Resin Preparation: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes.

  • Mmt Removal: Treat the resin with a freshly prepared solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (v/v).

    • Action: Add 5 mL of the solution, agitate for 2 minutes, and drain.

    • Observation: The solution will turn bright yellow/orange due to the Mmt cation.

    • Repetition: Repeat this step 8–10 times until the drained solution remains completely colorless.

  • Neutralization & Washing: Wash the resin with DCM (3 × 5 mL), followed by 5% DIPEA in DMF (3 × 5 mL) to neutralize residual TFA. Wash thoroughly with DMF (5 × 5 mL).

Phase 2: On-Resin S-Alkylation
  • Reagent Preparation: In a clean vial, dissolve 1.0 mmol (10 equivalents relative to resin loading) of N-Boc-9-bromononylamine in 3 mL of anhydrous DMF.

  • Base Addition: Add 1.0 mmol (10 equivalents) of Tetramethylguanidine (TMG) to the vial. Note: Do not use DBU, as it may cause premature cleavage of base-labile protecting groups.

  • Reaction: Add the reagent mixture to the resin. Agitate gently at room temperature (25°C) for 24 hours. Protect from light.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL), DCM (5 × 5 mL), and Methanol (3 × 5 mL). Dry the resin under vacuum.

Phase 3: Global Cleavage & Recovery
  • Cleavage Cocktail: Prepare Reagent K: TFA / TIS / H2O / EDT in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v).

  • Cleavage: Add 5 mL of the cocktail to the dried resin. Agitate for 2.5 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes standard side-chain protecting groups, and removes the Boc group from the newly attached nonyl chain.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat twice.

  • Lyophilization: Dissolve the crude peptide in 50% aqueous acetonitrile containing 0.1% TFA and lyophilize.

Self-Validating Systems & Quality Control

To ensure trust and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Ellman’s Test (In-Process Control):

    • Post-Phase 1: Take a few beads and apply Ellman’s reagent (DTNB). A bright yellow color must develop, validating the successful unmasking of the free thiol.

    • Post-Phase 2: Repeat the test. The beads should remain colorless , confirming the complete consumption of the thiol via S-alkylation.

  • Mass Spectrometry (Final Validation):

    • The successful attachment of the C9-amine spacer (after Boc removal during TFA cleavage) results in a highly specific mass shift.

    • Expected Mass Shift: The peptide mass will increase by exactly +141.26 Da relative to the unmodified, fully deprotected Cys-containing peptide (Replacement of the thiol proton with a -C9H18-NH2 moiety).

References

  • Calce, E., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry – A European Journal, 23(2), 224-233.[Link]

  • Calce, E., Leone, M., Mercurio, F. A., Monfregola, L., & De Luca, S. (2015). Solid-Phase S-Alkylation Promoted by Molecular Sieves. Organic Letters, 17(22), 5646-5649.[Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.[Link]

Application

Application Note &amp; Protocol Guide: Selective Boc Deprotection of tert-butyl N-(9-bromononyl)carbamate

Abstract The tert-butyloxycarbonyl (Boc) group is a lynchpin in modern organic synthesis for the protection of amines, valued for its stability across a broad range of chemical conditions.[1] However, its removal, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a lynchpin in modern organic synthesis for the protection of amines, valued for its stability across a broad range of chemical conditions.[1] However, its removal, particularly from molecules bearing sensitive functionalities, demands carefully selected methods to ensure high yield and purity of the desired product. This guide provides a detailed examination of selective deprotection strategies for tert-butyl N-(9-bromononyl)carbamate, a substrate featuring a primary alkyl bromide. The presence of the bromide moiety introduces a specific challenge, as it is susceptible to substitution and elimination side reactions under harsh conditions. We will explore acidic, Lewis acid-mediated, and neutral deprotection protocols, offering in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis to empower researchers in selecting the optimal method for their synthetic goals.

The Challenge: Selectivity in the Presence of an Alkyl Bromide

The primary C-Br bond in the target substrate, while relatively stable, is not inert. Strong acids at elevated temperatures or the presence of nucleophiles can lead to unwanted side reactions. The key to successful deprotection is to employ conditions that are sufficiently potent to cleave the Boc group while remaining mild enough to preserve the alkyl bromide functionality. This guide focuses on methods that offer this delicate balance.

Acid-Catalyzed Deprotection: The Conventional Approach

The most common method for Boc group removal proceeds via an acid-catalyzed mechanism.[2] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][3][4]

Acid-Catalyzed Boc Deprotection sub Boc-Protected Amine (R-NHBoc) prot_int Protonated Intermediate sub->prot_int Protonation h_plus H+ frag Fragmentation (Rate-Limiting) prot_int->frag products Free Amine (R-NH₃⁺) + CO₂ + t-Butyl Cation frag->products isobutylene Isobutylene products->isobutylene -H⁺

Sources

Method

Application Note: 9-Bromononylcarbamates in Targeted Protein Degradation (TPD)

Introduction & Mechanistic Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of previously "undru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of previously "undruggable" targets. A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker connecting the two.

While early PROTAC designs heavily relied on polyethylene glycol (PEG) linkers, the field has increasingly pivoted toward alkyl linkers to optimize pharmacokinetic properties. 9-Bromononylcarbamates (such as tert-butyl (9-bromononyl)carbamate) have emerged as highly privileged linker synthons[1].

The Causality Behind the Chemistry

The selection of a 9-carbon alkyl carbamate is not arbitrary; it is driven by specific physicochemical and mechanistic requirements:

  • Optimal Spatial Distance: A 9-carbon chain, combined with the carbamate linkage and subsequent amides, typically provides a linear distance of 12–15 atoms. This length is frequently optimal for preventing steric clashing between the POI and the E3 ligase while allowing enough flexibility to induce cooperative protein-protein interactions (PPIs) within the ternary complex[2].

  • Enhanced Cell Permeability: Pure alkyl chains offer a compact, highly lipophilic scaffold. Unlike PEG linkers, which can become overly hydrated and restrict membrane penetration, alkyl linkers prioritize cell permeability—a critical factor given the high molecular weight of PROTACs[1].

  • Dual-Orthogonal Reactivity: The molecule is mechanistically ideal for convergent synthesis. The terminal primary bromide is an excellent electrophilic leaving group for SN2 alkylation with nucleophiles (phenols, amines) on the POI ligand. Conversely, the Boc-protected carbamate provides a stable masking group that can be cleanly deprotected to yield a primary amine for amide coupling with the E3 ligase ligand[3][4].

Mechanism of Action: The TPD Pathway

The fundamental goal of incorporating a 9-bromononylcarbamate linker is to successfully bridge the POI and the E3 ligase without disrupting their individual binding affinities.

TPD_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Nonyl Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: TPD pathway showing PROTAC-mediated ternary complex formation and degradation.

Quantitative Data & Linker Selection

Linker chemistry profoundly influences degrader efficacy. Knockdown efficiency is highly dependent on linker identity, with different protein targets requiring specific optimal linker lengths and compositions.

Table 1: Comparative Analysis of PROTAC Linker Types
Linker TypeKey CharacteristicsPrimary AdvantagePrimary Limitation
Alkyl Chains (e.g., Nonyl) Highly lipophilic, flexible carbon backbone.Excellent cellular penetration; metabolic stability.Can suffer from poor aqueous solubility if too long.
PEG Chains Hydrophilic, highly flexible ether oxygen backbone.High aqueous solubility; minimal non-specific binding.Poor cell permeability at longer lengths.
Rigid/Constrained Piperazines, spirocycles, alkynes.Pre-organizes ternary complex; reduces rotatable bonds.Difficult to synthesize; highly target-specific.
Table 2: Representative TPD Targets Utilizing 9-Carbon Alkyl Linkers

Recent literature highlights the successful integration of 9-bromononylcarbamates in degrading high-value oncology and immunology targets.

Target ProteinE3 LigaseLinker Synthon UsedDegradation Efficiency (DC50)Reference
CBP/p300 & BRD4 CRBNtert-butyl (9-bromononyl)carbamate8.8 pM – 10.5 nM (PC-3 cells)[5]
HDAC6 CRBNtert-butyl (9-bromononyl)carbamate13.4 nM (Compound 22f)[2]
KRAS G12D VHL / CRBNtert-butyl N-(9-bromononyl)carbamateLow nanomolar / Picomolar binding[3][4]

Experimental Workflow & Protocols

This section outlines a self-validating, three-step synthetic protocol for incorporating tert-butyl (9-bromononyl)carbamate into a PROTAC architecture.

Synthesis_Workflow Step1 Target Ligand (Nucleophile) + tert-Butyl (9-bromononyl)carbamate Step2 Step 1: SN2 Alkylation (Cs2CO3, DMF, 60°C) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Step 2: Acidic Deprotection (TFA/DCM, RT) Step3->Step4 Step5 Primary Amine Intermediate Step4->Step5 Step6 Step 3: Amide Coupling (E3 Ligand-COOH, HATU, DIPEA) Step5->Step6 Step7 Final PROTAC Molecule Step6->Step7

Fig 2: Three-step synthetic workflow for PROTAC generation using a 9-bromononylcarbamate linker.

Protocol 1: SN2 Alkylation of the POI Ligand

Causality & Design: The primary alkyl bromide is highly susceptible to nucleophilic attack. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The "cesium effect" enhances the solubility and nucleophilicity of the phenol/amine on the POI ligand, ensuring high yields without requiring harsh heating that could degrade sensitive warheads.

  • Preparation: Dissolve the POI ligand (1.0 eq) and tert-butyl (9-bromononyl)carbamate (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add Cs₂CO₃ (2.0 eq). Pro-tip: For sterically hindered or less reactive amines, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide.

  • Reaction: Stir the mixture at 60°C under a nitrogen atmosphere for 12–18 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The step is complete when the POI ligand peak disappears and the mass corresponding to the [M+H]⁺ of the Boc-protected intermediate dominates the spectra.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Boc Deprotection

Causality & Design: The tert-butyloxycarbonyl (Boc) group is cleanly removed under acidic conditions. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard because the byproducts (isobutylene and CO₂) are volatile gases, driving the reaction to completion and simplifying downstream purification[5].

  • Preparation: Dissolve the purified Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Deprotection: Cool the flask to 0°C. Add TFA dropwise to achieve a final 1:4 TFA:DCM ratio (v/v).

  • Reaction: Warm the solution to room temperature and stir for 2 hours.

  • Self-Validation (QC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot indicates the successful unmasking of the primary amine.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting product is an amine-TFA salt, ready for immediate coupling.

Protocol 3: Amide Coupling to E3 Ligase Ligand

Causality & Design: Connecting the unmasked nonyl linker to an E3 ligase ligand (e.g., a thalidomide-carboxylic acid derivative) requires a highly efficient coupling reagent to prevent epimerization. HATU is selected over EDC/HOBt due to its superior kinetics and high yields for primary amines. N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the TFA salt from Step 2 and activate the carboxylic acid[2].

  • Activation: Dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dissolve the amine-TFA salt from Protocol 2 (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation (QC): Confirm product formation via LC-MS by identifying the exact mass of the target PROTAC.

  • Purification: Purify the final PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve the >95% purity required for downstream in vitro and in vivo biological assays.

References

  • Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (WO2024263586A1)
  • Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (WO2023215906A1)

Sources

Application

Application Note: Synthesis and Formulation of Next-Generation Lipid Nanoparticles utilizing tert-Butyl N-(9-bromononyl)carbamate

Introduction & Mechanistic Rationale The clinical success of Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery is fundamentally dictated by the chemical architecture of the ionizable lipid. tert-Butyl N-(9-bromonony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The clinical success of Lipid Nanoparticles (LNPs) for mRNA and siRNA delivery is fundamentally dictated by the chemical architecture of the ionizable lipid. tert-Butyl N-(9-bromononyl)carbamate (CAS 2352715-55-8) has emerged as a highly versatile, bifunctional building block in the synthesis of advanced lipidoids[1].

This intermediate features a 9-carbon alkyl chain terminating in a bromide leaving group on one end, and a tert-butyloxycarbonyl (Boc)-protected primary amine on the other.

Causality of Molecular Design:

  • The 9-Carbon Spacer: Lipid tails ranging from C9 to C12 provide the precise hydrophobic volume required to induce an inverted hexagonal (HII) phase transition in the acidic environment of the endosome. This geometric shift is an absolute prerequisite for membrane fusion and cytosolic payload release[2].

  • Boc-Protected Amine: The Boc group prevents premature polymerization or unwanted cross-reactivity during the initial nucleophilic substitution (SN2). Upon acidic deprotection, it reveals a terminal primary amine. This primary amine significantly enhances the hydrogen-bonding capacity of the LNP surface with the aqueous environment, facilitating hydration and optimizing the pKa profile for endosomal escape[3].

Chemical Synthesis Workflow

Synthesis Core Polyamine Core (Nucleophile) Alkylation SN2 Alkylation (K2CO3, KI, MeCN) Core->Alkylation BocBr tert-Butyl N-(9-bromononyl)carbamate (Electrophile) BocBr->Alkylation Intermediate Boc-Protected Lipidoid Alkylation->Intermediate Deprotection Acidic Deprotection (TFA / DCM) Intermediate->Deprotection FinalLipid Ionizable Lipid (Terminal Primary Amines) Deprotection->FinalLipid

Synthetic workflow for ionizable lipids using tert-butyl N-(9-bromononyl)carbamate.

Protocol 1: Synthesis of the Ionizable Lipid

This protocol describes the exhaustive alkylation of a polyamine core (e.g., spermine) followed by deprotection. It is designed as a self-validating system.

Step 1: N-Alkylation (Finkelstein-Assisted SN2)

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the polyamine core (1.0 eq) and tert-butyl N-(9-bromononyl)carbamate (4.5 eq, assuming 4 reactive amine sites) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Catalysis & Base: Add anhydrous Potassium Carbonate (K2CO3, 6.0 eq) and Potassium Iodide (KI, 0.5 eq).

    • Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the generated HBr without hydrolyzing the Boc group. KI catalyzes the reaction via the Finkelstein mechanism, converting the alkyl bromide into a more reactive alkyl iodide in situ, which drastically accelerates the SN2 substitution kinetics.

  • Reflux: Heat the mixture to 82°C under a nitrogen atmosphere for 48 hours.

    • Validation Check 1 (Visual): The solution will turn cloudy as KBr and unreacted K2CO3 precipitate.

    • Validation Check 2 (Analytical): Monitor via LC-MS. The reaction is complete when the mass corresponding to the fully alkylated intermediate [M+H]+ is the dominant peak, and intermediate partially-alkylated species have disappeared.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient) to isolate the Boc-protected lipidoid.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the purified Boc-protected lipidoid in Dichloromethane (DCM). Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio.

    • Causality: TFA provides the necessary acidity to protonate the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. This safely unmasks the primary amine without degrading the lipid backbone.

  • Incubation: Stir at room temperature for 2 hours.

    • Validation Check 3 (Analytical): Perform 1H NMR (CDCl3). Complete deprotection is validated by the total disappearance of the intense singlet at ~1.44 ppm (corresponding to the 9 protons of the tert-butyl group).

  • Purification: Evaporate the solvent and excess TFA under reduced pressure. Redissolve the residue in DCM and wash with 1M NaOH to free-base the lipid. Dry over Na2SO4, filter, and concentrate to yield the final ionizable lipid.

LNP Formulation Protocol

LNP_Assembly Aqueous Aqueous Phase (mRNA in pH 4.0 Citrate) Microfluidic Microfluidic Mixing (3:1 Flow Ratio) Aqueous->Microfluidic Lipid Lipid Phase in Ethanol (Ionizable, DSPC, Chol, PEG) Lipid->Microfluidic SelfAssembly Rapid Precipitation & Self-Assembly Microfluidic->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) SelfAssembly->Dialysis FinalLNP Purified mRNA-LNP Dialysis->FinalLNP

Microfluidic assembly and downstream processing of mRNA-LNPs.

Protocol 2: Microfluidic Assembly of mRNA-LNPs
  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

    • Causality: The acidic pH ensures that the newly synthesized ionizable lipid (typical pKa ~6.0-6.5) is fully protonated upon mixing, driving robust electrostatic interactions with the anionic phosphate backbone of the mRNA.

  • Lipid Phase Preparation: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-DMG 2000 in absolute ethanol according to the molar ratios in Table 1 .

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio, with a total flow rate of 12 mL/min.

    • Causality: The rapid mixing (<3 milliseconds) causes an abrupt increase in polarity, forcing the hydrophobic lipid tails to precipitate and self-assemble around the nucleating mRNA core before macroscopic aggregates can form.

  • Downstream Processing: Immediately dialyze the formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C.

    • Validation Check 4 (Systematic): The buffer exchange neutralizes the LNP core, rendering the surface nearly neutral, which prevents aggregation. Measure Size and PDI via Dynamic Light Scattering (DLS). Acceptable criteria are listed in Table 2 .

Quantitative Data & Quality Control

Table 1: Typical LNP Formulation Parameters

ComponentFunctionMolar Ratio (%)Concentration in EtOH (mM)
Synthesized Ionizable Lipid mRNA complexation & endosomal escape50.012.5
Cholesterol Structural stability & membrane fluidity38.59.6
DSPC Helper lipid, bilayer formation10.02.5
PEG-DMG 2000 Steric stabilization, prevents aggregation1.50.375

Table 2: Expected Physicochemical Properties & QC Acceptance Criteria

ParameterAnalytical MethodAcceptance CriteriaImplication of Failure
Z-Average Diameter Dynamic Light Scattering (DLS)60 – 90 nm>100 nm indicates aggregation or poor mixing kinetics.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15>0.2 indicates a heterogeneous population; check microfluidic flow rates.
Encapsulation Efficiency Ribogreen Assay (Triton X-100 lysis)> 90%Low EE% suggests insufficient lipid protonation during mixing (check buffer pH).
Apparent pKa TNS Fluorescence Assay6.0 – 6.5Deviations result in poor endosomal escape or high systemic toxicity.

Mechanism of Action: Endosomal Escape

Endosomal_Escape Endocytosis Cellular Uptake (Endocytosis) Acidification Endosomal Acidification (pH drops to ~5.5) Endocytosis->Acidification Protonation Lipid Protonation (Primary Amines Acquire Charge) Acidification->Protonation MembraneFusion Lipid Mixing & H1I Phase Transition Protonation->MembraneFusion Release Cytosolic mRNA Release MembraneFusion->Release

Mechanism of LNP endosomal escape driven by ionizable lipid protonation.

Once the LNP is endocytosed, the endosomal pump actively lowers the internal pH. The terminal primary amines (derived from the deprotected tert-butyl N-(9-bromononyl)carbamate) become heavily protonated. This massive influx of positive charge causes electrostatic repulsion within the LNP core and strong electrostatic attraction to the anionic endogenous lipids of the endosomal membrane, driving the structural transition that ruptures the endosome and releases the therapeutic payload[2].

References

  • [2] Title: EP4452930A1 - Ionizable amine and ester lipids and lipid nanoparticles Source: Google Patents URL:

  • [3] Title: WO2025010554A1 - Lipid compounds for delivery of therapeutic agents and preparation method and its use thereof Source: Google Patents URL:

  • [1] Title: WO2017112865A1 - Compounds and compositions for intracellular delivery of agents Source: Google Patents URL:

Sources

Method

synthesis of PEGylated linkers using tert-butyl N-(9-bromononyl)carbamate

Application Note: Synthesis of Heterobifunctional PEGylated Linkers Using tert-Butyl N-(9-Bromononyl)carbamate for Targeted Protein Degradation Executive Summary The development of Proteolysis-Targeting Chimeras (PROTACs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Heterobifunctional PEGylated Linkers Using tert-Butyl N-(9-Bromononyl)carbamate for Targeted Protein Degradation

Executive Summary

The development of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) relies heavily on the rational design of heterobifunctional linkers. These linkers must bridge a target-binding ligand and an effector molecule (e.g., an E3 ligase ligand) without compromising the pharmacokinetic properties of the resulting chimera. tert-Butyl N-(9-bromononyl)carbamate (CAS: 2352715-55-8), commonly referred to as Boc-NH-C9-Br, has emerged as a premier building block for synthesizing hybrid Alkyl-PEG linkers. This application note details the mechanistic rationale, synthetic strategies, and validated protocols for utilizing this versatile bromoalkyl carbamate in advanced linker synthesis.

Mechanistic Rationale & Design Causality

As a Senior Application Scientist, I emphasize that linker selection is never arbitrary; it is an exercise in balancing physicochemical properties. Pure polyethylene glycol (PEG) linkers can sometimes be excessively hydrophilic, limiting cellular permeability, whereas pure aliphatic chains often suffer from poor aqueous solubility and can induce off-target hydrophobic aggregation[1].

Why tert-Butyl N-(9-bromononyl)carbamate?

  • Optimal Spatial Geometry (The C9 Spacer): The 9-carbon aliphatic chain provides a flexible, hydrophobic extension that prevents steric clashes between the recruited E3 ligase and the Protein of Interest (POI)[2][3]. It strikes an ideal balance, offering sufficient length without crossing the lipophilicity threshold that causes drug precipitation.

  • Orthogonal Reactivity: The molecule is strictly heterobifunctional. The terminal primary bromide is an excellent leaving group, highly susceptible to nucleophilic substitution (SN2) by PEG-alkoxides or conversion to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

  • Robust Protection Strategy: The amine terminus is protected by a tert-butyloxycarbonyl (Boc) group. This ensures the amine remains completely inert during the strongly basic conditions of etherification or the metal-catalyzed conditions of click chemistry, allowing for precise, sequential conjugation[5][6].

Synthetic Strategy & Workflow

The synthesis of a hybrid Alkyl-PEG linker using Boc-NH-C9-Br typically follows one of two highly reliable pathways: direct SN2 etherification or a two-step azidation/CuAAC sequence.

G N1 tert-butyl N-(9-bromononyl)carbamate (Boc-NH-C9-Br) N2A Pathway A: SN2 Etherification NaH, HO-PEGn-OH, THF/DMF N1->N2A PEG-Diol (Excess) N2B Pathway B: Azidation & CuAAC 1. NaN3, DMF  |  2. Alkyne-PEGn, Cu(I) N1->N2B Alkyne-PEG N3A Boc-NH-C9-O-PEGn-OH N2A->N3A N4 TFA Deprotection TFA/DCM (1:1), 1h, RT N3A->N4 Purify & Deprotect N3B Boc-NH-C9-Triazole-PEGn N2B->N3B N3B->N4 Purify & Deprotect N5 Amine-Terminal Hybrid Linker Ready for PROTAC Assembly N4->N5 Neutralize & Isolate

Synthetic workflows for PEGylation of Boc-NH-C9-Br via SN2 etherification or CuAAC click chemistry.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific workup steps to ensure the integrity of the intermediate before proceeding to target conjugation.

Protocol A: Synthesis of Boc-NH-C9-O-PEG3-OH via SN2 Etherification

Causality Note: A large molar excess (5.0 eq) of the PEG diol is utilized to statistically prevent the formation of dimerized byproducts (where both hydroxyls of a single PEG chain react with two molecules of the alkyl bromide).

  • Preparation: Thoroughly dry triethylene glycol (PEG3-diol) (5.0 eq) by co-evaporation with anhydrous toluene. Dissolve the dried PEG3-diol in a 1:1 mixture of anhydrous THF and DMF under an inert Argon atmosphere.

  • Alkoxide Formation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq relative to the bromide). Stir for 30 minutes at 0 °C until H2 evolution ceases, ensuring complete alkoxide formation.

  • Substitution: Dissolve tert-butyl N-(9-bromononyl)carbamate (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the alkoxide solution.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours. Monitor completion via TLC (Hexanes/EtOAc, Ninhydrin stain for the Boc-amine).

  • Quenching & Workup: Quench the remaining NaH with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove the DMF and unreacted PEG diol.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of DCM to 5% MeOH in DCM.

Protocol B: Boc Deprotection to Yield NH2-C9-O-PEG3-OH

Causality Note: The Boc group must be removed under acidic conditions to expose the primary amine for subsequent amide coupling with an E3 ligase ligand (e.g., a thalidomide derivative)[2][5].

  • Acidic Cleavage: Dissolve the purified Boc-NH-C9-O-PEG3-OH intermediate in anhydrous DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is complete when TLC indicates the disappearance of the starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene three times.

  • Neutralization: The product will be in the form of a TFA salt. Prior to the next coupling step, neutralize the free amine by passing it through an Amberlyst A21 basic resin column, or by adding an excess of N,N-Diisopropylethylamine (DIPEA) directly into the subsequent reaction mixture.

Quantitative Data & Optimization

The table below summarizes optimized reaction conditions, expected yields, and purification parameters for synthesizing various Alkyl-PEG hybrid linkers using the Boc-NH-C9-Br building block.

Target Linker ArchitectureReagentEquivalentsBase / CatalystSolventTemp / TimeYield (%)Purification Method
Boc-NH-C9-O-PEG3-OH Triethylene glycol5.0NaH (1.2 eq)THF/DMFRT, 16h65–75%Flash (DCM:MeOH 95:5)
Boc-NH-C9-O-PEG6-OH Hexaethylene glycol5.0NaH (1.2 eq)THF/DMFRT, 16h60–70%Flash (DCM:MeOH 90:10)
Boc-NH-C9-Triazole-PEG4 Alkyne-PEG4-OH1.1CuSO4 / NaAsctBuOH/H2ORT, 12h85–90%*Flash (DCM:MeOH 92:8)

*Yield for the CuAAC step. This assumes the bromide was first converted to an azide (NaN3, DMF, 60 °C, 6h), a transformation that routinely proceeds in >90% yield[2].

References

  • Sigma-Aldrich. "tert-Butyl (9-bromononyl)carbamate | 2352715-55-8". Sigma-Aldrich.

  • National Institutes of Health (NIH). "Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation". NIH. 1

  • ResearchGate. "Synthesis of BODIPY Derivatives Substituted with Various Bioconjugatable Linker Groups: A Construction Kit for Fluorescent Labeling of Receptor Ligands". Journal of Fluorescence. 4

  • Benchchem. "A Technical Guide to Bromo-PEG6-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras". Benchchem. 5

  • Benchchem. "An In-depth Technical Guide to the Solubility of Bromo-PEG6-Boc". Benchchem. 6

  • ACS Publications. "Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders". Journal of Medicinal Chemistry. 2

  • Google Patents. "US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof". Google Patents. 3

Sources

Application

Application Notes &amp; Protocols: Selective Mono-N-Alkylation of Primary Amines with N-Boc-9-bromononylamine

Introduction: The Importance of Long-Chain Functionalized Amines Long-chain aliphatic amines are critical structural motifs in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Long-Chain Functionalized Amines

Long-chain aliphatic amines are critical structural motifs in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.[1] The nine-carbon chain of N-Boc-9-bromononylamine, in particular, offers a versatile linker to introduce hydrophobicity, modify surface properties, or bridge functional moieties in complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the terminal amine ensures that this handle remains inert until its specific removal is desired, making it an invaluable building block for multi-step synthesis.

This guide provides a comprehensive overview and detailed protocols for the selective mono-N-alkylation of primary amines using N-Boc-9-bromononylamine. We will delve into the underlying reaction mechanism, explore the critical parameters that govern success, and offer robust, field-proven protocols for execution, purification, and troubleshooting.

Reaction Overview and Mechanism

The N-alkylation of a primary amine with an alkyl bromide, such as N-Boc-9-bromononylamine, proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]

Mechanism Breakdown:

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the electrophilic carbon atom attached to the bromine. This occurs in a "backside attack," 180° opposite to the carbon-bromine bond.[2]

  • Step 2: Concerted Transition State: The reaction proceeds through a high-energy transition state where the new carbon-nitrogen bond is forming concurrently as the carbon-bromine bond is breaking.[2]

  • Step 3: Product Formation & Proton Transfer: The bromide ion is displaced as the leaving group, resulting in a protonated secondary amine (an ammonium salt). A base present in the reaction mixture then deprotonates this intermediate to yield the neutral N-alkylated secondary amine product.

A significant challenge in amine alkylation is the potential for over-alkylation.[3][4] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that forms a tertiary amine, and potentially a third event to form a quaternary ammonium salt.[5] The protocols outlined below are optimized to favor selective mono-alkylation.

G

Key Experimental Parameters: The Causality Behind Choices

The success and selectivity of the alkylation reaction are critically dependent on the careful selection of several parameters.

  • Choice of Base: The base is essential for neutralizing the ammonium salt formed during the reaction, regenerating a neutral amine that can act as a nucleophile.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, heterogeneous bases commonly used for N-alkylation. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and its ability to promote the reaction with less risk of side reactions.[6][7][8] The "cesium effect" can lead to higher yields and chemoselectivity.[9]

    • Organic Amines (DIPEA, Et₃N): Hindered organic bases like N,N-Diisopropylethylamine (DIPEA) can be effective, but they can complicate purification.

  • Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the preferred solvents for SN2 reactions as they solvate the cation of the base but not the anion, leaving the base more reactive.[5][10] N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[10][11][12] Anhydrous (dry) solvents are critical to prevent hydrolysis of the alkyl bromide.[10]

  • Stoichiometry: To minimize over-alkylation, it is common practice to use a slight excess of the primary amine relative to the alkylating agent (N-Boc-9-bromononylamine).[5] This ensures the alkyl bromide is more likely to encounter a molecule of the starting amine rather than the more nucleophilic secondary amine product.

  • Temperature: Most N-alkylation reactions proceed efficiently at temperatures ranging from room temperature to a moderate heat of 40-80 °C.[13][14] Higher temperatures can increase the reaction rate but may also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent byproduct formation.[13]

Detailed Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is a robust starting point for the mono-alkylation of a wide range of primary amines.

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
Primary Amine (R-NH₂)Nucleophile1.1 mmol (1.1 eq)
N-Boc-9-bromononylamineAlkylating Agent1.0 mmol (1.0 eq)
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 mmol (2-3 eq)
Anhydrous Acetonitrile (ACN) or DMFSolvent5 - 10 mL
Round-bottom flask, stir barReaction Vessel25 or 50 mL
TLC plates, LC-MSReaction MonitoringAs needed
Ethyl Acetate, Water, BrineWork-up ReagentsAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed
Silica GelChromatographyAs needed

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (5-10 mL) to the flask.

  • Addition of Alkylating Agent: Add N-Boc-9-bromononylamine (1.0 mmol) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the starting amine is consumed.[13]

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[15] For basic amine compounds, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape and prevent streaking on the silica column.[15]

G start Start: Combine Amine & K₂CO₃ in Anhydrous Solvent add_alkyl_halide Add N-Boc-9-bromononylamine start->add_alkyl_halide react Heat & Stir (e.g., 60-80 °C) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Filter, Extract, Dry monitor->workup Complete purify Purification: Silica Gel Chromatography workup->purify product Final Product: Pure Mono-alkylated Amine purify->product

Protocol 2: Subsequent N-Boc Deprotection

Once the alkylation is complete, the Boc group can be removed to liberate the primary amine. Acid-catalyzed cleavage is the most common method.[16][17]

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
N-Boc Protected ProductSubstrate1.0 mmol (1.0 eq)
Dichloromethane (DCM)Solvent5 mL
Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneAcid for Deprotection5 mL (for 20-50% v/v TFA) or 2.5 mL (10 eq HCl)
Saturated Sodium Bicarbonate (NaHCO₃)NeutralizationAs needed

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) OR add 4M HCl in 1,4-dioxane (2.5 mL, 10 mmol).[18]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC/LC-MS until the starting material is consumed.[18]

  • Work-up (TFA):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[18]

  • Work-up (HCl in Dioxane):

    • The deprotected amine hydrochloride salt may precipitate from the solution. If so, collect it by filtration and wash with cold diethyl ether.[18]

    • If no precipitate forms, concentrate the solution under reduced pressure to obtain the hydrochloride salt.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient temperature.- Inactive alkyl bromide.- Poor quality solvent or base.- Increase reaction temperature incrementally (e.g., to 80 °C).[5]- Check the purity of N-Boc-9-bromononylamine.- Use freshly opened or properly dried anhydrous solvent and a fresh bottle of base.
Formation of Dialkylated Product - Stoichiometry favors over-alkylation.- Reaction temperature is too high or time is too long.- Use a larger excess of the primary amine (e.g., 2-3 equivalents).[5]- Lower the reaction temperature and monitor closely to stop the reaction upon consumption of the starting alkyl bromide.[5]
Difficult Purification - Product is very polar.- Streaking on silica gel column.- Consider reversed-phase chromatography.[15]- Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase (e.g., DCM/Methanol) to neutralize acidic silica sites.[15]
Low Yield after Work-up - Product is water-soluble.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product.- Add more solvent or brine to break the emulsion; filtration through celite can also help.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry Department. [Link]

  • Fiveable. (2025, August 15). Alkylation of amines: Organic Chemistry II Study Guide. Retrieved from Fiveable. [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics Inc. [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871 B1. Washington, DC: U.S.
  • Kumar, A., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(111), 91583-91587. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Ley, S. V., et al. (2014). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 18(11), 1437–1441. [Link]

  • Ley, S. V., et al. (2014). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 18(11), 1437–1441. [Link]

  • Abdelmoqsit, A., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Catalysis Science & Technology, 11(15), 5174-5182. [Link]

  • Scribd. (n.d.). Cesium in Organic Chemistry. Retrieved from Scribd. [Link]

  • Chemetall. (n.d.). CATALYSTS CESIUM. Retrieved from Chemetall. [Link]

  • Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 253-257. [Link]

  • ResearchGate. (2014). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Link]

  • Reddy, C. R., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9115-9119. [Link]

  • Sil, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(26), 151996. [Link]

  • Wang, Y., et al. (2022). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Nature Communications, 13(1), 1-9. [Link]

  • ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Achilli, S., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(19), 4539. [Link]

  • Reddy, C. R., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(19), 5012–5015. [Link]

  • Askin, D., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. r/Chempros. [Link]

  • Goti, G., et al. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications, 16(1), 1-11. [Link]

  • Boyd, S., et al. (2017). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Periodica Polytechnica Chemical Engineering, 61(4), 259-264. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from ACS GCI Pharmaceutical Roundtable. [Link]

  • Luxembourg Bio Technologies. (n.d.). USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORMATION. Retrieved from Luxembourg Bio Technologies. [Link]

  • SciSpace. (n.d.). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Retrieved from SciSpace. [Link]

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • ResearchGate. (2017, March 21). N-alkylation of secondary amine?. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from ACS GCI Pharmaceutical Roundtable. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Retrieved from Organic Chemistry Portal. [Link]

  • Kano, T., Kobayashi, R., & Maruoka, K. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic letters, 18(2), 276–279. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for tert-butyl N-(9-bromononyl)carbamate reaction mixtures

Technical Support Center: Purification of tert-Butyl N-(9-bromononyl)carbamate Welcome to the technical support center for the purification of tert-butyl N-(9-bromononyl)carbamate. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of tert-Butyl N-(9-bromononyl)carbamate

Welcome to the technical support center for the purification of tert-butyl N-(9-bromononyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this versatile linker. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you achieve the highest purity for your compound.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of your reaction mixture. We focus on the causality behind these issues and provide robust, step-by-step solutions.

Question 1: My final product is a mixture of spots on TLC, even after column chromatography. What is happening and how can I fix it?

Answer: This is a frequent issue that typically points to one of three culprits: an inappropriate solvent system, co-elution with a non-polar byproduct, or on-column degradation.

  • Expert Analysis & Causality:

    • Inadequate Separation: The polarity of your eluent may not be optimized to resolve the product from closely related impurities. A common byproduct in the synthesis from 1,9-diaminononane is the di-Boc protected compound, di-tert-butyl nonane-1,9-diylbis(carbamate), which can have an Rf value very close to your desired mono-Boc product.

    • Boc-Group Instability: Standard silica gel is inherently acidic and can cause the partial deprotection of the acid-labile tert-butoxycarbonyl (Boc) group during prolonged exposure on the column.[1][2] This generates the free amine, 9-bromo-nonan-1-amine, which will appear as a baseline spot on your TLC plate.

  • Strategic Solutions:

    • Optimize TLC Analysis: Before running a column, meticulously test various solvent systems. Start with a low polarity mobile phase like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity. The goal is to achieve an Rf value of ~0.3 for your product, with clear separation from all other spots.

    • Use a Gradient Elution: For flash chromatography, a shallow gradient is often superior to an isocratic elution. Begin with a non-polar solvent system (e.g., 100% Hexane) and slowly introduce a more polar solvent (Ethyl Acetate). This will first elute highly non-polar impurities, followed by your product, and finally the more polar impurities. A typical gradient might run from 0% to 20% Ethyl Acetate in Hexane over 10-15 column volumes.[3]

    • Neutralize Your Stationary Phase: To prevent acid-catalyzed deprotection, use silica gel that has been pre-treated with a base. You can prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N).[1] This neutralizes the acidic sites on the silica, safeguarding the Boc group.

Question 2: I see a persistent baseline spot on my TLC that stains with ninhydrin. How do I remove this impurity?

Answer: A ninhydrin-positive spot at the baseline indicates the presence of a primary or secondary amine. This is likely unreacted starting material (e.g., 9-aminononanol or 1,9-diaminononane) or the product of on-column deprotection as discussed above.

  • Expert Analysis & Causality:

    • Incomplete Reaction: The Boc-protection reaction may not have gone to completion, leaving unreacted amine starting material.

    • Workup Insufficiency: A standard aqueous workup may not fully remove basic amine impurities.

  • Strategic Solutions:

    • Pre-Chromatography Acid Wash: Before concentrating your crude reaction mixture for chromatography, perform a liquid-liquid extraction. Dilute the organic layer with a solvent like dichloromethane (DCM) or ethyl acetate. Wash sequentially with a mild acidic solution like 0.1 N HCl or saturated aqueous ammonium chloride, followed by water, and finally a brine solution.[4] The acidic wash will protonate the basic amine impurity, rendering it water-soluble and pulling it into the aqueous layer.

    • Immediate Chromatography: After the workup, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Do not let the crude material sit for extended periods. Proceed directly to chromatography using a neutralized system if possible.

Question 3: My NMR spectrum shows a clean product, but the yield is very low after chromatography. Where is my product going?

Answer: Significant product loss during purification can be attributed to several factors, including irreversible adsorption onto the stationary phase or physical loss during the workup.

  • Expert Analysis & Causality:

    • Irreversible Adsorption: Highly polar compounds or those capable of strong hydrogen bonding can sometimes bind irreversibly to active sites on silica gel. While less common for this specific molecule, it's a possibility.

    • Product Volatility: While not highly volatile, some loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.[5]

    • Emulsion during Workup: Vigorous shaking during the aqueous wash can lead to the formation of an emulsion, trapping your product at the interface and leading to poor recovery of the organic layer.

  • Strategic Solutions:

    • Column Conditioning: Ensure the column is properly packed and equilibrated with the mobile phase before loading your sample.

    • Sample Loading Technique: For best results, pre-adsorb your crude product onto a small amount of silica gel. After concentrating your crude oil, dissolve it in a minimal amount of a volatile solvent (like DCM), add 2-3 times its weight in silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation compared to loading the sample as a concentrated oil ("wet loading").

    • Gentle Solvent Removal: Use a rotary evaporator with a water bath temperature no higher than 40°C to remove the solvent from your combined pure fractions.[6]

    • Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine or passing the mixture through a pad of Celite can help break it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended TLC visualization method for tert-butyl N-(9-bromononyl)carbamate? A1: This compound is not UV-active. Therefore, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. It will react with the carbamate and the alkyl chain, showing up as a yellow spot on a purple background. Ninhydrin stain can also be used, but it will only visualize amine-containing impurities, not your Boc-protected product.

Q2: Can I use recrystallization instead of column chromatography? A2: tert-Butyl N-(9-bromononyl)carbamate is typically an oil or a low-melting solid at room temperature, which makes recrystallization challenging.[7] While recrystallization is excellent for highly crystalline solids, flash column chromatography is the more reliable and generally accepted method for purifying this specific compound.[3][8]

Q3: How can I confirm the identity and purity of my final product? A3: The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: Look for the characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group) and a triplet around 3.4 ppm for the CH₂ group adjacent to the bromine.

  • ¹³C NMR: Expect a signal around 80 ppm for the quaternary carbon of the Boc group and another around 155-156 ppm for the carbonyl carbon.[9]

  • Mass Spec (ESI+): You should observe the [M+H]⁺ or [M+Na]⁺ adduct.

Q4: How should I properly store the purified compound? A4: Store the purified tert-butyl N-(9-bromononyl)carbamate under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (0-4 °C) to prevent degradation over time.

Standard Operating Procedure: Flash Column Chromatography

This protocol provides a reliable method for the purification of gram-scale quantities of the title compound.

1. Preparation of the Column and Eluent

  • Select a glass column with an appropriate diameter (e.g., a 4 cm diameter column is suitable for 1-2 g of crude material).

  • Prepare the eluent. A good starting point is a mixture of Hexane and Ethyl Acetate. Based on your optimized TLC (target Rf ≈ 0.3), prepare a bulk solution of your starting eluent (e.g., 95:5 Hexane:EtOAc) and your final eluent (e.g., 80:20 Hexane:EtOAc).

  • Optional but Recommended: Add 0.5% triethylamine to your eluent mixtures to prevent Boc-group deprotection.

2. Packing the Column

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

  • Fill the column about one-third full with your starting eluent.

  • In a separate beaker, create a slurry of silica gel (e.g., 60 g of silica for 1.5 g of crude product) in the starting eluent.

  • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Loading the Sample (Dry Loading Method)

  • Dissolve your crude product (1.5 g) in a minimal amount of DCM (~5-10 mL).

  • Add ~3-4 g of silica gel to this solution.

  • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully fill the column with the starting eluent.

  • Using a gradient controller or by manually mixing solvents, begin the elution. A suggested shallow gradient is as follows:

    • 2 column volumes of 95:5 Hexane:EtOAc

    • 5 column volumes of a linear gradient from 95:5 to 85:15 Hexane:EtOAc

    • 3 column volumes of 85:15 Hexane:EtOAc

  • Collect fractions (e.g., 20 mL per tube) and monitor them by TLC using the same staining method as before.

5. Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator (water bath ≤ 40°C).

  • Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

Data & Visualization

Table 1: Typical TLC Rf Values
Compound95:5 Hexane:EtOAc90:10 Hexane:EtOAc80:20 Hexane:EtOAc
Di-Boc byproduct~0.50~0.65~0.75
Product ~0.35 ~0.50 ~0.65
9-Bromononanol~0.20~0.35~0.55
Amine Impurities~0.0 (Baseline)~0.0 (Baseline)~0.0 (Baseline)
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Purification Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (0.1N HCl, H₂O, Brine) Crude->Workup Dry Dry Organic Layer (Na₂SO₄) & Concentrate Workup->Dry TLC TLC Analysis (Optimize Solvent System) Dry->TLC Column Flash Column Chromatography (Optional: Et₃N in eluent) TLC->Column Proceed Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Concentrate Concentrate & Dry (Rotovap, High Vacuum) Combine->Concentrate Pure Pure Product (tert-butyl N-(9-bromononyl)carbamate) Concentrate->Pure Characterize Characterization (NMR, MS) Pure->Characterize

Sources

Optimization

resolving incomplete conversion in 9-bromononylcarbamate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with incomplete conversion during the synthesis of tert-butyl (9-bromononyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with incomplete conversion during the synthesis of tert-butyl (9-bromononyl)carbamate (CAS 2352715-55-8). This molecule is a critical haloalkyl building block for PROTAC linkers and targeted protein degraders .

The reaction typically involves the Boc protection of 9-bromononylamine hydrobromide using di-tert-butyl dicarbonate (Boc2O). While seemingly straightforward, the long hydrophobic alkyl chain paired with a polar hydrobromide salt creates unique physicochemical challenges. This guide deconstructs the causality behind incomplete conversions and provides a self-validating protocol to ensure >98% yields.

Diagnostic Workflow

G Start Incomplete Conversion in 9-Bromononylcarbamate Synthesis Check1 Is the starting material (9-bromononylamine HBr) fully dissolved? Start->Check1 SolNo No: Solubility Issue Check1->SolNo Visual suspension SolYes Yes: Reagent/Base Issue Check1->SolYes Clear solution FixSol Switch to biphasic system (DCM/H2O) + NaOH SolNo->FixSol Check2 Check pH & Base Equivalents (Is pH > 9?) SolYes->Check2 BaseNo No: Amine remains protonated Check2->BaseNo pH < 7 BaseYes Yes: Boc2O degradation Check2->BaseYes pH > 9 FixBase Add 2.0-2.5 eq Base to neutralize HBr salt BaseNo->FixBase FixBoc Add Boc2O in portions, ensure vigorous stirring BaseYes->FixBoc

Troubleshooting workflow for incomplete conversion in 9-bromononylcarbamate synthesis.

FAQ: Mechanistic Causes of Incomplete Conversion

Q1: Why does my reaction stall at 60-70% conversion despite using 1.1 equivalents of Boc2O? A: The stalling is rarely a kinetic issue of the nucleophilic attack itself, but rather a stoichiometric imbalance caused by the starting material's salt form. 9-Bromononylamine is typically supplied as a hydrobromide (HBr) salt. The amine must be completely deprotonated to act as an effective nucleophile . If you only add 1.0 equivalent of a base like triethylamine (TEA), you merely neutralize the HBr salt, leaving no excess base to drive the equilibrium or neutralize the carbamic acid intermediate that forms prior to decarboxylation . Causality: Insufficient free-base concentration + slow Boc2O hydrolysis = stalled conversion. Solution: Use 2.0 to 2.5 equivalents of base and 1.2 equivalents of Boc2O.

Q2: I observe a persistent white suspension in my dichloromethane (DCM) reaction mixture. Is this unreacted Boc2O? A: No, Boc2O is highly soluble in DCM. The white suspension is almost certainly unreacted 9-bromononylamine hydrobromide. Long-chain aliphatic amine salts exhibit notoriously poor solubility in non-polar or moderately polar aprotic solvents like DCM or THF at 0 °C . Causality: The high lattice energy of the amphiphilic HBr salt prevents dissolution in pure organic solvents. If the amine is locked in the solid phase, it cannot physically interact with the dissolved Boc2O, leading to artificially halted conversion.

Q3: Can I heat the reaction to force the conversion to completion and dissolve the salt? A: Heating is strongly discouraged. 9-Bromononylamine contains both a nucleophilic amine and an electrophilic terminal bromide. While the Boc protection is fast, heating the free amine can promote intermolecular alkylation (dimerization to secondary/tertiary amines). Furthermore, heating accelerates the thermal decomposition of Boc2O into tert-butanol and CO2, destroying your reagent before it can react .

Optimization & Data Presentation

To systematically resolve these issues, we must optimize the solvent system and base selection to manipulate the physical state of the reactants. Table 1 summarizes the quantitative impact of different reaction parameters on the conversion rate.

Table 1: Optimization of 9-Bromononylamine Boc-Protection Conditions

Solvent SystemBase (Eq.)Boc2O (Eq.)Temp (°C)Conversion (%)Primary Failure Mode
DCMTEA (1.1)1.10 to RT62%Poor salt solubility; insufficient base.
THFDIPEA (1.5)1.10 to RT75%Partial solubility; Boc2O hydrolysis.
DCM/MeOH (9:1)TEA (2.0)1.20 to RT91%Minor transesterification side-reactions.
DCM/H2O (1:1) NaOH (2.5) 1.2 0 to RT >98% Optimal (Schotten-Baumann conditions).

Causality of the Optimal Condition: The biphasic Schotten-Baumann system (DCM/H2O) physically separates the degradation pathways. The HBr salt dissolves in the aqueous layer where NaOH neutralizes it. The resulting free 9-bromononylamine immediately partitions into the organic (DCM) layer. Because the nucleophilic attack of the amine on the lipophilic Boc2O in the organic phase is kinetically much faster than the interfacial hydrolysis of Boc2O by aqueous NaOH, the desired carbamate forms quantitatively before reagent degradation can occur .

Standard Operating Procedure (SOP): Self-Validating Biphasic Synthesis

This protocol utilizes a self-validating biphasic approach. The validation steps are built directly into the reaction observations and workup, ensuring you can confirm success without immediate LC-MS analysis.

Materials:

  • 9-Bromononylamine hydrobromide (1.0 eq, 10 mmol, 3.03 g)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 eq, 12 mmol, 2.62 g)

  • Sodium hydroxide (NaOH) (2.5 eq, 25 mmol, 1.00 g)

  • Dichloromethane (DCM) (30 mL)

  • Deionized Water (30 mL)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.00 g of NaOH in 30 mL of deionized water in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Substrate Solubilization: Add 3.03 g of 9-bromononylamine hydrobromide to the aqueous NaOH solution.

    • Mechanistic Insight: The strong base immediately neutralizes the HBr salt, converting the water-soluble salt into the lipophilic free amine.

  • Organic Phase Addition: Add 15 mL of DCM to the flask. Stir vigorously (800+ rpm).

    • Mechanistic Insight: Vigorous stirring maximizes the interfacial surface area, allowing the free amine to rapidly partition into the DCM layer, protecting it from aqueous side reactions.

  • Reagent Addition: Dissolve 2.62 g of Boc2O in 15 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes at 0 °C.

    • Self-Validation Check 1: You will observe mild effervescence (CO2 gas evolution). The continuous release of gas validates that the nucleophilic acyl substitution and subsequent decarboxylation are actively occurring. Do not seal the reaction vessel.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Continue vigorous stirring for 4 hours.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel.

    • Self-Validation Check 2: The absence of a stubborn emulsion and a perfectly clear organic layer indicates complete consumption of the amphiphilic starting material (which acts as a surfactant) into the highly lipophilic, non-surfactant product.

  • Purification: Separate the organic (bottom) layer. Wash the organic layer sequentially with 0.5 M HCl (20 mL) to remove any trace unreacted amine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl (9-bromononyl)carbamate as a colorless to pale yellow oil.

References

  • Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Boc Protecting Group for Amines. Chemistry Steps. URL:[Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. URL:[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of tert-Butyl N-(9-bromononyl)carbamate

Welcome to the technical support center for the synthesis of tert-butyl N-(9-bromononyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(9-bromononyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger, pilot, or manufacturing scales. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of scale-up.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of tert-butyl N-(9-bromononyl)carbamate.

Q1: What is the most common and scalable method for synthesizing tert-butyl N-(9-bromononyl)carbamate?

The most prevalent and scalable method is the reaction of 9-bromononylamine (or its hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O). This is a standard Boc protection reaction. The choice of base and solvent system is critical for achieving high yield and purity, especially at a larger scale.[1][2][3]

Q2: Why can scaling up this specific Boc protection be challenging?

Scaling up presents several challenges beyond simply using more starting material:

  • Exothermicity: The reaction between the amine and Boc₂O is exothermic. Without proper heat management, localized temperature increases can lead to side reactions and decomposition of the Boc anhydride.[4]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is crucial. Poor mixing can lead to localized high concentrations of reagents, promoting side product formation.

  • Workup and Isolation: Handling large volumes of organic solvents during extraction and washing can be logistically challenging. Furthermore, purification by column chromatography, which is common at the lab scale, is often impractical and costly for multi-kilogram production. Developing a robust crystallization procedure is often necessary.[5][6]

  • Byproduct Formation: At scale, even minor side reactions can result in significant quantities of impurities, complicating purification and reducing overall yield. The primary byproducts are often related to over-reaction or impurities in the starting materials.

Q3: What are the critical process parameters to monitor and control during scale-up?

The most critical parameters are:

  • Temperature: Strict temperature control is vital to prevent side reactions.[4]

  • Rate of Addition: Slow, controlled addition of Boc₂O (or the base) is necessary to manage the reaction exotherm.

  • Stoichiometry: Precise control over the molar equivalents of reagents is crucial. While a slight excess of Boc₂O (1.1-1.2 eq) is common at lab scale, this should be carefully optimized for scale-up to minimize waste and purification challenges.[2]

  • Agitation/Stirring: Efficient stirring is required to maintain a homogenous reaction mixture and facilitate heat transfer.

Q4: How should I monitor the reaction progress at a large scale?

While Thin Layer Chromatography (TLC) is excellent for lab scale, at-line or in-line monitoring techniques are preferable for large-scale production. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are standard methods. A typical procedure involves withdrawing a small aliquot of the reaction mixture, quenching it (e.g., with a dilute acid), and analyzing the sample to determine the ratio of starting material to product.[1][2]

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This guide provides a structured approach to diagnosing and resolving specific problems encountered during the scale-up of tert-butyl N-(9-bromononyl)carbamate synthesis.

Issue 1: Low or Stagnant Reaction Yield

  • Possible Cause A: Poor Reagent Quality

    • Diagnosis: Are you using fresh, anhydrous solvents and high-purity reagents? Water can hydrolyze the Boc anhydride, reducing its effective concentration.[1][5] The purity of the 9-bromononylamine starting material is also critical.

    • Solution: Ensure all solvents are anhydrous. Use freshly opened or properly stored Boc₂O. Analyze the purity of the starting amine via NMR or GC-MS before starting the reaction.

  • Possible Cause B: Suboptimal Reaction Temperature

    • Diagnosis: Is the reaction temperature too low? While high temperatures can cause side reactions, an insufficient temperature can lead to a stalled or very slow reaction, especially if the amine is not highly nucleophilic.[4]

    • Solution: If the reaction is sluggish at room temperature, consider gently heating to 30-40°C. Monitor closely for the appearance of byproducts. For exothermic reactions, ensure your cooling system is adequate to maintain the set temperature.[4]

  • Possible Cause C: Inefficient Mixing

    • Diagnosis: In a large reactor, is the agitation sufficient to create a homogenous mixture? Dead zones with poor mixing can lead to an incomplete reaction.

    • Solution: Increase the agitation speed or consider using a reactor with better baffle design to improve mixing efficiency. For very large scales, mechanical stirring is essential.

Issue 2: Significant Byproduct Formation

  • Possible Cause A: Formation of Di-Boc Protected Amine

    • Diagnosis: This occurs when a second Boc group adds to the nitrogen, forming an imide-like structure. This is often favored by using a strong base or a catalytic amount of 4-dimethylaminopyridine (DMAP) with an excess of Boc₂O.

    • Solution: Carefully control the stoichiometry, using no more than 1.1 equivalents of Boc₂O.[2] Avoid strong bases if this side reaction is prevalent. If a catalyst is needed for a poorly reactive amine, use DMAP in strictly catalytic amounts (0.05-0.1 eq).

  • Possible Cause B: Formation of Urea Derivatives

    • Diagnosis: Isocyanate intermediates, which can form from the decomposition of Boc₂O or other carbamoylating agents, can react with the starting amine to form urea byproducts.[1][7] This is more likely at elevated temperatures.

    • Solution: Maintain strict temperature control and avoid overheating the reaction mixture. Consider alternative synthetic routes if urea formation is a persistent issue.[5]

Issue 3: Difficulties During Workup and Purification

  • Possible Cause A: Emulsion Formation During Extraction

    • Diagnosis: The long alkyl chain of the product can act as a surfactant, leading to stable emulsions during aqueous workup, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Perform phase separations slowly and allow adequate time for the layers to settle.

  • Possible Cause B: Product Oiling Out Instead of Crystallizing

    • Diagnosis: The product, tert-butyl N-(9-bromononyl)carbamate, may have a low melting point or high solubility in the chosen solvent system, making crystallization challenging.

    • Solution: Screen a variety of anti-solvents. A good starting point is a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) followed by the slow addition of a non-polar anti-solvent in which it is insoluble (e.g., hexane, heptane). Seeding the solution with a small crystal of pure product can be highly effective. Cooling the solution slowly will promote the formation of larger, purer crystals.

Workflow & Troubleshooting Logic

The following diagram illustrates the general synthetic workflow and a decision-making process for troubleshooting common issues.

G cluster_troubleshooting Troubleshooting Loop Start Start: 9-Bromononylamine + Solvents/Base Reaction Reaction: Add Boc₂O (Controlled Temp & Rate) Start->Reaction Monitoring Monitor Progress (TLC / HPLC) Reaction->Monitoring Complete Reaction Complete? Monitoring->Complete Workup Aqueous Workup: Quench & Extractions HighPurity High Purity in Crude? Workup->HighPurity Purification Purification: Crystallization or Chromatography Product Final Product: tert-Butyl N-(9-bromononyl)carbamate Purification->Product Complete->Workup Yes OptimizeReaction Optimize Reaction: - Check Reagents - Adjust Temp - Extend Time Complete->OptimizeReaction No HighPurity->Purification Yes OptimizeWorkup Optimize Purification: - Adjust Stoichiometry - Screen Solvents - Check Temp HighPurity->OptimizeWorkup No OptimizeReaction->Reaction OptimizeWorkup->Reaction

Caption: A workflow for synthesis and troubleshooting.

Experimental Protocols

The following protocols are provided as a starting point. Optimization will be necessary when adapting to specific equipment and scales.

Protocol 1: Laboratory-Scale Synthesis (1-5 g)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 9-bromononylamine hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio, ~10 mL per gram of starting material).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir for 10 minutes.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either as a solid or dissolved in a small amount of THF.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor completion by TLC (e.g., using a 10% ethyl acetate in hexane mobile phase).

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to yield the product as a colorless oil or white solid.

Protocol 2: Representative Scale-Up Protocol (50-100 g)
  • Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel, charge 9-bromononylamine (1.0 eq) and a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (~5-10 volumes).

  • Base Addition: Add an aqueous solution of a mild base like sodium bicarbonate (1.5 eq). The use of an aqueous base in an organic solvent creates a biphasic system, which can help control the reaction rate.

  • Temperature Control: Cool the stirred mixture to 10-15°C using a circulating chiller connected to the reactor jacket.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq) in the same solvent used in the reactor (~2 volumes). Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25°C.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by HPLC.

  • Workup: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with a dilute acid solution and then with brine.

  • Isolation & Purification:

    • Concentrate the organic layer under reduced pressure to about one-third of its original volume.

    • Add a non-polar anti-solvent like heptane dropwise with stirring until the solution becomes cloudy.

    • Add seed crystals if available.

    • Continue the slow addition of the anti-solvent and cool the mixture to 0-5°C to complete crystallization.

    • Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum.

Data Summary: Lab vs. Scale-Up Comparison

ParameterLaboratory Scale (1 g)Scale-Up (100 g)Rationale for Change
Vessel 50 mL Round-bottom flask2 L Jacketed ReactorAllows for precise temperature control and efficient stirring of larger volumes.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and effective heat transfer in a larger, more viscous volume.
Boc₂O Addition All at once (as solid)Slow addition over 1-2 hoursManages the reaction exotherm to prevent byproduct formation.[4]
Temperature Control Water bath (optional)Circulating Chiller/HeaterCritical for maintaining the optimal temperature range and ensuring process safety.
Workup Separatory FunnelPerformed in-reactorMinimizes material transfers and associated losses.
Purification Flash ChromatographyCrystallizationChromatography is not economically viable at scale; crystallization is preferred for cost and efficiency.[5]
Typical Yield 85-95%80-90%Yields are often slightly lower at scale due to transfer losses and stricter purity requirements.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem Tech Support.
  • Houghten, R. A., et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines. BenchChem Tech Support.
  • ResearchGate. (Various Authors). Synthesis of N-BOC amines by various routes.
  • Daito Chemix Corp. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Tert-Butyl N-(9-bromononyl)carbamate Conjugations

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in conjugation reactions involving tert-butyl N-(9-bromononyl)carbamate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate your synthetic challenges.

Understanding the Core Challenge: The Dual Nature of the Reagent

Tert-butyl N-(9-bromononyl)carbamate is a valuable bifunctional linker, featuring a reactive primary alkyl bromide for nucleophilic substitution and a Boc-protected amine. However, its utility is often hampered by steric hindrance, a concept that describes how the size and spatial arrangement of atoms can impede a chemical reaction.[1]

The primary sources of steric hindrance in this molecule are:

  • The Tert-Butyl Group: This bulky group on the carbamate (Boc) end can sterically shield the molecule, influencing its reactivity and the accessibility of the nonyl chain.[1]

  • The Long Nonyl Chain: While the primary bromide is at the terminus, the nine-carbon chain is flexible and can fold back, creating a sterically congested environment around the electrophilic carbon.

This guide will focus on strategies to overcome these hindrances in common conjugation reactions.

Troubleshooting Guide: Common Problems and Solutions

This section is structured to address specific issues you may encounter in the lab.

Question 1: Why is my conjugation yield with an amine or thiol nucleophile unexpectedly low?

Low conversion is the most common symptom when steric hindrance is at play. The bulky nature of either your nucleophile or the electrophile (tert-butyl N-(9-bromononyl)carbamate) can slow down the desired SN2 reaction.[2][3]

Immediate Troubleshooting Steps:
  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[2][4] However, monitor carefully for signs of decomposition or side reactions.

  • Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of your amine or thiol, potentially increasing the reaction rate.[2][5] These solvents are effective at solvating the cation of a salt but do not form a tight solvent shell around the anionic nucleophile, leaving it more "naked" and reactive.[3]

  • Increase Reaction Time: Sterically hindered reactions are often simply slower. Extend the reaction time and monitor progress by TLC or LC-MS.

Advanced Solutions:
  • Activate the Electrophile: Convert the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). Iodide is a better leaving group than bromide, which can accelerate the SN2 reaction.[6]

  • Employ a Catalyst: For particularly stubborn reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used, especially in biphasic systems, to shuttle the nucleophile into the organic phase more effectively.

Question 2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution?

The reaction of a primary alkyl halide with a nucleophile is a competition between SN2 (substitution) and E2 (elimination) pathways.[6] While SN2 is generally favored for primary halides, using a strong, sterically hindered base as your nucleophile (or as an additive) can promote the E2 mechanism, leading to the formation of an alkene.

Strategies to Favor SN2 over E2:
  • Choice of Base: If a base is required to deprotonate your nucleophile (e.g., a thiol or a secondary amine), use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a non-hindered, weaker base like potassium carbonate. Strong, bulky bases like potassium tert-butoxide are more likely to act as a base for elimination.[4]

  • Nucleophile Selection: Less sterically hindered nucleophiles are less likely to act as bases. If possible, choose a smaller, more potent nucleophile.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can selectively disfavor the E2 pathway.

Question 3: My Boc protecting group is being cleaved during the conjugation reaction. How can I prevent this?

The Boc (tert-butoxycarbonyl) group is designed to be stable under basic and nucleophilic conditions but labile to acid.[7][8][9][10] If you observe deprotection, it's likely due to unintentionally acidic conditions.

Preventing Unwanted Boc Deprotection:
  • Ensure Anhydrous Conditions: The presence of water can lead to the formation of acidic species, especially if your reagents are not pure.

  • Use a Scavenger: If your reaction generates an acid byproduct (e.g., HBr), include a non-nucleophilic base like proton sponge or 2,6-lutidine to neutralize it as it forms.[4]

  • Check Reagent Purity: Ensure that your solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason the tert-butyl group creates such significant steric hindrance?

The tert-butyl group consists of a central carbon atom bonded to three methyl groups. This arrangement creates a bulky, umbrella-like shape that effectively shields one side of the molecule, impeding the "backside attack" required for an SN2 reaction mechanism.[1][11][12]

Q2: Are there alternative linkers I could use if steric hindrance with tert-butyl N-(9-bromononyl)carbamate proves insurmountable?

Yes, several alternatives exist, each with its own advantages and disadvantages. Consider linkers with:

  • A less bulky protecting group: An Fmoc (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) protected amine might be an option, though they have different deprotection conditions (base-labile and hydrogenolysis, respectively).[9][10]

  • A different reactive group: If your nucleophile is compatible, a linker with a terminal alkyne or azide for "click" chemistry could be a highly efficient alternative.

Q3: Which analytical techniques are best for monitoring these conjugation reactions?

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your desired product and identify potential byproducts, such as the elimination product or deprotected starting material.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a starting point for the conjugation of a primary amine with tert-butyl N-(9-bromononyl)carbamate.

  • Dissolve the amine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) at a concentration of 0.1-0.5 M.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Add tert-butyl N-(9-bromononyl)carbamate (1.1-1.2 eq).

  • Stir the reaction mixture at room temperature to 60 °C, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Reaction Conditions
Symptom Parameter to Change Recommended Action Rationale
Low or No ConversionTemperatureIncrease in 10-20 °C incrementsOvercomes activation energy barrier from steric hindrance.[2][4]
SolventSwitch from THF/DCM to DMF/DMSOEnhances nucleophilicity and may better solvate the transition state.[2][5]
Leaving GroupAdd catalytic NaI or KI (0.1 eq)In situ conversion to the more reactive alkyl iodide.
Elimination ByproductBaseSwitch from a strong base to K₂CO₃ or Cs₂CO₃A weaker, less hindered base is less likely to promote E2 elimination.
TemperatureDecrease temperatureElimination pathways often have higher activation energies than substitution.
Boc DeprotectionAdditivesInclude a non-nucleophilic scavenger base (e.g., 2,6-lutidine)Neutralizes any acidic byproducts formed during the reaction.[4]

Visualizing the Concepts

Diagram 1: SN2 Reaction and Steric Hindrance

This diagram illustrates the ideal "backside attack" pathway for an SN2 reaction and how the bulky tert-butyl group can physically block the nucleophile's approach.

G cluster_0 S_N2 Pathway: Overcoming Steric Hindrance Nu Nucleophile (e.g., R-NH2, R-SH) TS Transition State [Nu---C---Br] Nu->TS Backside Attack Substrate tert-Butyl N-(9-bromononyl)carbamate Substrate->TS Reaction Coordinate Product Conjugated Product TS->Product Leaving Group Departs Hindrance Steric Hindrance (from tert-Butyl group) Hindrance->TS Impedes Attack

Caption: SN2 reaction pathway and the inhibitory effect of steric hindrance.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve a failed or low-yielding conjugation reaction.

G start Low Yield or No Reaction check_sm Check Starting Materials (TLC/LC-MS)? start->check_sm check_sm->start No, re-purify sm_ok Starting Materials Consumed? check_sm->sm_ok Yes increase_temp Increase Temperature &/or Time sm_ok->increase_temp No side_products Side Products Observed? sm_ok->side_products Yes change_solvent Change to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent activate_lg Activate Leaving Group (Add NaI) change_solvent->activate_lg success Reaction Optimized activate_lg->success elimination Elimination Product? side_products->elimination Yes deprotection Boc Deprotection? side_products->deprotection No elimination->deprotection No optimize_base Use Weaker/Non-nucleophilic Base (e.g., K2CO3) elimination->optimize_base Yes add_scavenger Add Acid Scavenger (e.g., 2,6-Lutidine) deprotection->add_scavenger Yes deprotection->success No optimize_base->success add_scavenger->success

Caption: A logical workflow for troubleshooting low-yielding conjugation reactions.

References

  • Boc: Organic Chemistry Study Guide. Fiveable.
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. Benchchem.
  • Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology.
  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Rhenium Alkyne Catalysis: Sterics Control the Reactivity. PMC.
  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • SN2 Reaction Mechanism. Chemistry Steps.
  • An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol. Benchchem.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • SN2 versus SN2′ Competition. The Journal of Organic Chemistry.
  • Sn2 Electrophile Requirements and Ranking Rates of Sn2 Reactions. YouTube.
  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate.
  • Substitution Reactions of Halogenoalkanes. Save My Exams.
  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation.
  • Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio.
  • What is Nucleophilic Substitution? Chemistry LibreTexts.
  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

Sources

Troubleshooting

improving solubility of N-Boc-9-bromononylamine in polar protic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of working with highly lipophilic molecules in polar env...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of working with highly lipophilic molecules in polar environments.

N-Boc-9-bromononylamine (CAS: 2352715-55-8) presents a unique solvation challenge. It features a long, hydrophobic 9-carbon aliphatic chain, a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, and a terminal bromide. When introduced to polar protic solvents (like methanol, ethanol, or water), the molecule resists dissolution, leading to aggregation, phase separation, and ultimately, failed reactions[1].

Below is our comprehensive troubleshooting guide and FAQ to help you achieve a homogeneous, reactive state for your downstream workflows.

Solvation Troubleshooting Workflow

SolvationWorkflow A N-Boc-9-bromononylamine (Highly Lipophilic) C Issue: Phase Separation & Aggregation A->C Direct Mixing B Polar Protic Solvent (MeOH, EtOH, H2O) B->C D Strategy 1: Cosolvent (Add THF or Dioxane) C->D E Strategy 2: Thermal (Heat to 40-50°C) C->E F Strategy 3: PTC (Add TBAB) C->F G Homogeneous Solvated State Ready for Reaction D->G Lowers Dielectric Constant E->G Increases Kinetic Energy F->G Ion-Pairing / Micellar

Caption: Solvation strategies for overcoming lipophilic aggregation of N-Boc-9-bromononylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-Boc-9-bromononylamine immediately crash out of methanol or ethanol?

The Causality: Solvation is governed by thermodynamics. Polar protic solvents form tightly bound, highly ordered hydrogen-bond networks. To dissolve a solute, the solvent must expend energy to create a "cavity" large enough to accommodate the molecule. Because N-Boc-9-bromononylamine lacks hydrogen-bond donors and is dominated by a bulky hydrophobic C9-chain and Boc group, the weak van der Waals interactions it forms with the solvent cannot compensate for the massive energy penalty of disrupting the solvent's hydrogen-bond network. Consequently, the solvent expels the molecule, forcing it to aggregate[2].

Q2: What is the most effective cosolvent strategy that won't disrupt downstream nucleophilic substitutions?

The Causality: The addition of a polar aprotic cosolvent, such as Tetrahydrofuran (THF) or 1,4-Dioxane, effectively lowers the bulk dielectric constant (ε) of the solvent mixture[3]. This disrupts the rigid hydrogen-bonding network of the protic solvent, bridging the polarity gap between the lipophilic substrate and the polar medium[2].

Table 1: Dielectric Constants (ε) and Solubilization Potential

Solvent System Dielectric Constant (ε) at 25°C Solubilization Potential for Lipophiles Recommended Ratio (v/v)
Pure Water 80.4 Very Low (Insoluble) N/A
Pure Methanol 32.7 Low to Moderate N/A
Methanol / THF ~15.0 - 20.0 High 1:1 to 3:1

| Water / 1,4-Dioxane | ~10.0 - 30.0 | High | 1:1 |

Protocol 1: Self-Validating Cosolvent Solubilization

  • Initial Suspension: Weigh the required amount of N-Boc-9-bromononylamine into a reaction vial. Add your primary polar protic solvent (e.g., Methanol). Observation: The mixture will appear as a cloudy, turbid suspension.

  • Titration: Under continuous magnetic stirring (400 rpm) at room temperature, titrate THF dropwise into the suspension.

  • Equilibration: Allow 30 seconds of stirring between additions to allow the thermodynamic equilibrium of solvation to adjust.

  • Validation (The Tyndall Test): Stop adding THF once the solution appears visually clear. To validate complete molecular dissolution (and rule out micro-emulsions), shine a laser pointer through the vial. The absence of a visible light beam (Tyndall effect) confirms a true, homogeneous solvated state.

Q3: Can I use Phase Transfer Catalysts (PTCs) if my reaction strictly requires an aqueous-protic environment?

The Causality: Yes. If your downstream chemistry (e.g., amination, substitution) requires a highly polar or aqueous environment where cosolvents are not viable, Tetrabutylammonium Bromide (TBAB) is the gold standard[4]. TBAB contains a hydrophilic cationic core and four lipophilic butyl chains. It acts as a phase-transfer agent, forming lipophilic ion pairs or micellar-like microenvironments that encapsulate the N-Boc-9-bromononylamine, shuttling it into the reactive polar phase[4].

Protocol 2: PTC-Mediated Solubilization

  • Preparation: Suspend N-Boc-9-bromononylamine in the polar protic solvent.

  • Catalyst Addition: Add 0.1 to 0.2 molar equivalents of TBAB.

  • Agitation: Increase stirring to a vigorous rate (800–1000 rpm) to maximize the interfacial surface area.

  • Validation: While the mixture may remain slightly opaque (as an emulsion), successful phase transfer is validated kinetically. Pull a reaction aliquot after adding your nucleophile; rapid conversion observed via TLC or LC-MS confirms the substrate is actively participating in the polar phase.

Q4: How does temperature affect the solubility profile, and what are the thermal limits for the Boc group?

The Causality: Heating the mixture increases the kinetic energy of the system, which helps overcome the enthalpic barrier of breaking solvent-solvent hydrogen bonds. However, the Boc group has strict thermal limitations.

  • Safe Zone: Heating to 40°C–60°C in neutral polar protic solvents will significantly enhance solubility without risking the protecting group.

  • Danger Zone: Thermolytic deprotection of the N-Boc group generally requires temperatures exceeding 150°C–200°C[5]. However, if your polar protic solvent is slightly acidic (e.g., adventitious acid in methanol), heating above 60°C can initiate premature, unintended de-Boc decarboxylation[1]. Always ensure your solvent is strictly neutral or slightly basic (e.g., by adding a drop of triethylamine) if prolonged heating is required.

References

  • PubMed (Elsevier B.V.) - Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Available at:[Link]

  • RSC Publishing - Analytical Methods: Dielectric and autoprotolysis constants of THF-H2O mixtures. Available at:[Link]

  • ACS Publications - Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Linker Selection in Bioconjugation: tert-Butyl N-(9-bromononyl)carbamate vs. Fmoc-Protected Amino Alkyl Bromides

Introduction to Heterobifunctional Linker Design In the synthesis of complex bioconjugates, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Heterobifunctional Linker Design

In the synthesis of complex bioconjugates, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural bridge. Its physicochemical properties—specifically length, lipophilicity, and flexibility—directly dictate the target degradation efficiency and pharmacokinetic profile of the final molecule[1].

Alkyl bromides featuring orthogonal amine protection are foundational building blocks for these linkers. This guide provides an objective, data-driven comparison between two critical classes of alkylating linkers: the highly hydrophobic tert-butyl N-(9-bromononyl)carbamate (a Boc-protected 9-carbon chain) and the broadly utilized Fmoc-protected amino alkyl bromides .

Chemical Profiling & Mechanistic Causality (The "Why")

The Structural Rationale of tert-Butyl N-(9-bromononyl)carbamate

The selection of a pure 9-carbon aliphatic spacer is highly intentional in PROTAC design. It provides significant lipophilicity and a flexible structural radius that can optimize the formation of the E3-Protein of Interest (POI) ternary complex[1]. The terminal bromide serves as an excellent electrophile for SN2 alkylation with nucleophiles (such as phenols or amines) commonly found on E3 ligase ligands.

The tert-butyloxycarbonyl (Boc) protecting group is strictly acid-labile[2]. It is completely stable to nucleophiles and basic conditions, making it the ideal choice when the subsequent synthetic steps involve strongly basic alkylations (e.g., SN2 reactions using K2CO3 or Cs2CO3).

The Strategic Use of Fmoc-Protected Amino Alkyl Bromides

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, cleaved via an E1cB elimination mechanism[3]. Fmoc-protected bromides are preferred when the target molecule contains acid-sensitive functionalities (e.g., specific glycosidic bonds or acid-labile warheads) that would degrade under Boc deprotection conditions[2]. Furthermore, the highly conjugated fluorenyl ring provides strong UV absorbance, enabling precise, real-time quantification of coupling and deprotection efficiency[3].

Causality in Deprotection Dynamics & Side Reaction Mitigation
  • Boc Deprotection Dynamics: Cleavage is achieved using strong acids, typically 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]. Causality: This mechanism generates a highly reactive tert-butyl cation. If left unchecked, this powerful electrophile will irreversibly alkylate electron-rich moieties (like methionine, tryptophan, or tyrosine) on the molecule[2]. Therefore, the protocol must incorporate nucleophilic scavengers (e.g., triisopropylsilane (TIPS) or water) to quench the cation before side reactions occur.

  • Fmoc Deprotection Dynamics: Cleavage utilizes 20% piperidine in Dimethylformamide (DMF). Causality: The base abstracts the acidic proton at the 9-position of the fluorene ring, initiating a β-elimination that releases dibenzofulvene (DBF)[4]. DBF is highly reactive and will polymerize or re-alkylate the newly freed amine if not trapped. Piperidine serves a dual purpose: it acts as the base for deprotonation and as the nucleophile that traps DBF to form a stable adduct[4]. However, basic conditions can trigger aspartimide formation in susceptible sequences, necessitating optimized base cocktails (e.g., piperazine with HOBt) for sensitive syntheses[4][5].

Quantitative Comparison Data

The following table summarizes the performance metrics and reaction conditions for both protection strategies, aiding in the selection of the optimal linker for your synthetic route[2][].

Featuretert-Butyl N-(9-bromononyl)carbamate (Boc)Fmoc-Protected Amino Alkyl Bromides
Deprotection Reagent 20-50% TFA in DCM20% Piperidine in DMF
Cleavage Mechanism AcidolysisE1cB Elimination
Reactive Byproduct tert-butyl cation, CO2Dibenzofulvene (DBF), CO2
Primary Side Reactions Alkylation of sensitive residuesAspartimide formation, DBF polymerization
UV Activity Poor (Requires LC-MS/ELSD for monitoring)High (Fluorenyl ring absorbs strongly at 301 nm)
Base Stability Highly stable (Ideal for basic SN2 conditions)Labile (Cleaves under basic conditions)
Acid Stability Labile (Cleaves under strong acidic conditions)Highly stable

Visualizing the Workflows

Deprotection Boc Boc-NH-(CH2)9-Br Acid TFA / DCM (Acidolysis) Boc->Acid Fmoc Fmoc-NH-Alkyl-Br Base 20% Piperidine / DMF (E1cB Elimination) Fmoc->Base BocProduct Free Amine + Isobutylene + CO2 Acid->BocProduct FmocProduct Free Amine + DBF-Piperidine Adduct Base->FmocProduct

Caption: Orthogonal deprotection pathways for Boc and Fmoc protected amino alkyl bromides.

Synthesis Ligand E3 Ligase Ligand (Phenol/Amine) SN2 SN2 Alkylation (K2CO3, DMF, 60°C) Ligand->SN2 Linker tert-butyl N-(9-bromononyl)carbamate Linker->SN2 Intermediate Boc-Protected Conjugate SN2->Intermediate Deprotect TFA + TIPS Scavenger (Room Temp, 1h) Intermediate->Deprotect FreeAmine Deprotected Linker-E3 Complex Deprotect->FreeAmine

Caption: Step-by-step SN2 alkylation and coupling workflow for PROTAC linker synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory in-process checks to confirm success before proceeding to the next synthetic step.

Protocol A: SN2 Alkylation and Boc Deprotection (Solution Phase)

Objective: Conjugate tert-butyl N-(9-bromononyl)carbamate to a phenolic E3 ligase ligand and subsequently deprotect the amine.

  • Alkylation: Dissolve the phenolic E3 ligand (1.0 eq) and tert-butyl N-(9-bromononyl)carbamate (1.2 eq) in anhydrous DMF. Add K2CO3 (3.0 eq). Stir at 60°C for 12 hours.

  • Validation Check 1 (LC-MS): Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed and the mass shifts to[M + Linker Mass - Br]+.

  • Workup: Partition between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in a cleavage cocktail of 50% TFA, 45% DCM, 2.5% TIPS, and 2.5% H2O. Stir at room temperature for 1 hour[2].

  • Validation Check 2 (Kaiser Test): Spot the reaction mixture on a TLC plate and apply Ninhydrin (Kaiser) stain. Heat gently. A deep blue/purple color confirms the successful generation of the free primary amine.

  • Isolation: Evaporate the TFA/DCM under a stream of N2 and precipitate the product in cold diethyl ether.

Protocol B: Fmoc Deprotection and UV-Monitoring (Solid/Solution Phase)

Objective: Remove the Fmoc group from an Fmoc-amino alkyl-linked conjugate while preventing DBF polymerization.

  • Deprotection: Dissolve the Fmoc-protected conjugate in anhydrous DMF. Add piperidine to a final concentration of 20% (v/v)[2].

  • Validation Check (UV-Vis Spectroscopy): Monitor the reaction continuously at 301 nm. The DBF-piperidine adduct absorbs strongly at this wavelength. The reaction is validated as complete when the absorbance plateau is reached (typically 15-30 minutes)[3].

  • Workup/Isolation: If in solution phase, evaporate the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine. Purify via reverse-phase HPLC to separate the DBF-piperidine adduct from the target amine.

Conclusion

The strategic selection between tert-butyl N-(9-bromononyl)carbamate and Fmoc-protected amino alkyl bromides hinges entirely on the orthogonal requirements of your synthetic route. The Boc strategy is highly robust and economical, making it the premier choice for syntheses involving strong bases or nucleophiles[]. Conversely, the Fmoc strategy is indispensable when working with acid-sensitive substrates or when real-time UV monitoring is required for automated synthesis platforms[2][].

References

  • BenchChem.A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers.
  • PMC.Current strategies for the design of PROTAC linkers: a critical review.
  • PMC.
  • Peptide Chemistry.Deprotection Reactions - Peptide Chemistry | Tools, Guides & Insights.
  • AAPPTec.Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences.

Sources

Comparative

mass spectrometry validation of N-Boc-9-bromononylamine conjugates

Mass Spectrometry Validation of N-Boc-9-Bromononylamine Conjugates: A Comparative Guide For researchers and drug development professionals designing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of N-Boc-9-Bromononylamine Conjugates: A Comparative Guide

For researchers and drug development professionals designing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or lipid nanoparticles, the selection and validation of the linker molecule is as critical as the pharmacophore itself. N-Boc-9-bromononylamine (CAS 2352715-55-8) is a premier bifunctional C9 alkyl linker featuring a highly reactive terminal bromide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent downstream conjugation [5].

This guide provides an objective comparison of N-Boc-9-bromononylamine against traditional Polyethylene Glycol (PEG) alternatives and details the self-validating mass spectrometry (MS) protocols required to confirm successful conjugation and deprotection.

Part 1: Comparative Analysis – Alkyl vs. PEG Linkers

Historically, PEG linkers (e.g., Boc-NH-PEG3-Bromide) were the default choice in bioconjugation due to their ability to improve aqueous solubility [1]. However, recent pharmacokinetic optimizations have driven a paradigm shift toward aliphatic alkyl chains like N-Boc-9-bromononylamine.

The causality behind this shift lies in the physicochemical behavior of the chains. PEG linkers achieve solubility via the hydration of ether oxygens, which introduces permanent dipoles and hydrogen-bond acceptors that act as kinetic barriers to passive membrane diffusion [2]. In contrast, a C9 alkyl linker provides a uniform hydrocarbon surface. At matched lipophilicity, alkyl-linked degraders consistently outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), leading to superior unbound concentrations in plasma and brain tissue [2].

Furthermore, the analytical validation of these linkers via Liquid Chromatography-Mass Spectrometry (LC-MS) reveals distinct operational advantages for alkyl chains.

Table 1: Quantitative & Analytical Comparison of Linker Architectures

FeatureN-Boc-9-Bromononylamine (C9 Alkyl)Boc-NH-PEG3-Bromide (PEG Equivalent)
Membrane Permeability High (Lipid-like, passive diffusion) [2]Moderate to Low (H-bond drag) [1]
Metabolic Stability High (Terminal hydroxylation)[2]Moderate (Susceptible to ether peroxidation) [1]
MS Spectrum Profile Singular, sharp precursor ion [M+H]+Complex, potential +44 Da polydispersity
Solubility Mechanism Enthalpy-driven micelle-like dispersionEntropy-driven hydration
Diagnostic MS2 Loss -100 Da (Boc cleavage)-100 Da (Boc cleavage) + complex PEG fragmentation

Part 2: Mechanistic Mass Spectrometry of Boc-Protected Conjugates

Validating the successful integration of N-Boc-9-bromononylamine into a target molecule relies on identifying the intact conjugate and proving the presence of the Boc protecting group.

The Causality of the 100 Da Neutral Loss: During Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), gas-phase cations containing a tert-butylcarbamate (Boc) group undergo a highly specific, charge-remote fragmentation [3]. The protonation of the carbamate carbonyl initiates a coupled elimination mechanism. The molecule expels 2-methylpropene (isobutylene, C4​H8​ , 56 Da) and carbon dioxide ( CO2​ , 44 Da) [3, 4].

Because this combined loss of 100 Da is thermodynamically favored and occurs across a predictable energy threshold, it serves as a self-validating diagnostic marker. If the MS2 spectrum of your putative conjugate exhibits a robust [M+H−100]+ product ion, you have definitively confirmed both the covalent attachment of the linker and the integrity of the protecting group.

Part 3: Experimental Protocols for Synthesis and LC-MS Validation

The following protocols establish a self-validating loop: conjugate synthesis, MS verification of the protected state, chemical deprotection, and final MS verification of the active amine.

Protocol 1: SN2 Conjugation of N-Boc-9-Bromononylamine
  • Preparation: Dissolve 1.0 equivalent of the target nucleophile (e.g., a phenolic PROTAC warhead) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.0 equivalents of Potassium Carbonate ( K2​CO3​ ) to deprotonate the nucleophile. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise, add 1.2 equivalents of N-Boc-9-bromononylamine. Heat the reaction to 60°C and stir for 4–6 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 2: LC-MS Validation and CID Fragmentation
  • Sample Prep: Dilute the crude conjugate to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min. Note: The C9 chain will exhibit strong hydrophobic retention; expect late elution.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

    • Scan Range: m/z 100–1000

  • MS2 Validation: Isolate the [M+H]+ precursor ion. Apply a normalized collision energy (NCE) of 20–30 eV.

  • Data Interpretation: Confirm the presence of the precursor ion and the diagnostic [M+H−100]+ fragment peak.

Protocol 3: Boc Deprotection and Final Verification
  • Cleavage: Dissolve the validated conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

  • Concentration: Evaporate the solvents under a stream of nitrogen to yield the TFA salt of the free amine.

  • Final MS Check: Re-run Protocol 2. The original [M+H]+ peak must be entirely absent, replaced by a new precursor ion exactly 100 Da lighter than the protected mass. The absence of the +100 Da peak confirms 100% deprotection efficiency.

Part 4: Workflow Visualization

G N1 Target Nucleophile + N-Boc-9-bromononylamine N2 SN2 Conjugation (Basic Conditions, 60°C) N1->N2 N3 LC-MS Analysis (ESI+ Mode, C18 Column) N2->N3 N4 Precursor Ion [M+H]+ Identification N3->N4 N5 CID Fragmentation (MS2 at 20-30 eV) N4->N5 N6 Diagnostic Loss of 100 Da (-Isobutylene, -CO2) N5->N6 N7 TFA/DCM Deprotection (1 Hour, RT) N6->N7 N8 Final MS Validation (Absence of +100 Da peak) N7->N8

Workflow for LC-MS validation and deprotection of N-Boc-9-bromononylamine conjugates.

References

  • National Institutes of Health (PMC). "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening." PMC. Available at:[Link]

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." ResearchGate. Available at:[Link]

  • Chemical Register. "tert-Butyl (9-bromononyl)carbamate (CAS No. 2352715-55-8) Suppliers." ChemicalRegister. Available at: [Link]

Validation

comparative efficacy of 9-carbon vs 10-carbon PROTAC linkers

Comparative Efficacy of 9-Carbon vs. 10-Carbon PROTAC Linkers: A Structural and Biophysical Guide As targeted protein degradation (TPD) matures, the design of PROteolysis TArgeting Chimeras (PROTACs) has shifted from emp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 9-Carbon vs. 10-Carbon PROTAC Linkers: A Structural and Biophysical Guide

As targeted protein degradation (TPD) matures, the design of PROteolysis TArgeting Chimeras (PROTACs) has shifted from empirical screening to rational biophysical engineering. The linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiter is the thermodynamic engine of the molecule. While alkyl chains are highly favored for their synthetic tractability and predictable hydrophobicity, optimizing their length is notoriously unforgiving.

As a Senior Application Scientist, I frequently observe drug development teams hit an "efficacy cliff" when fine-tuning alkyl linkers. Specifically, the transition from a 9-carbon (nonyl) to a 10-carbon (decyl) chain often represents the exact boundary between a non-functional binary binder and a highly potent degrader. This guide objectively compares the biophysical dynamics and experimental efficacy of 9-carbon versus 10-carbon PROTAC linkers.

The Biophysics of Linker Length: Why One Carbon Matters

In the microenvironment of a protein-protein interface (PPI), a single carbon atom is a massive variable. A methylene (-CH₂-) unit adds approximately 1.25 Å to the maximum extended length of an alkyl chain and fundamentally alters the rotational degrees of freedom[1].

  • The 9-Carbon Constraint (Steric Clash): A 9-carbon linker is often too short to comfortably bridge the gap between the POI and the E3 ligase without forcing the proteins into a high-energy, sterically clashed conformation. Even if a ternary complex forms, the restricted distance often misaligns the E2-ubiquitin conjugating enzyme, preventing it from accessing the target lysines on the POI[2].

  • The 10-Carbon Allowance (Positive Cooperativity): The addition of a single carbon to form a 10-carbon chain often provides the precise entropic allowance needed to relieve steric strain. This enables the PROTAC to harness positive cooperativity—where favorable de novo protein-protein interactions between the POI and E3 ligase stabilize the productive ternary complex[3].

G POI Protein of Interest (POI) P9 9-Carbon Linker (High Steric Strain) POI->P9 Binding P10 10-Carbon Linker (Optimal Flexibility) POI->P10 Binding E3 E3 Ubiquitin Ligase E3->P9 Binding E3->P10 Binding C9 Unproductive Ternary Complex (Blocked Ubiquitination) P9->C9 Suboptimal Distance C10 Productive Ternary Complex (Accessible Lysines) P10->C10 Ideal Distance Deg Proteasomal Degradation C10->Deg Ubiquitin Transfer

Mechanistic divergence between 9-carbon and 10-carbon PROTAC linkers in ternary complex formation.

Comparative Efficacy Data

The functional divergence between 9-carbon and 10-carbon linkers is heavily documented in recent literature. For example, in the development of Androgen Receptor (AR) Core Binding Site (CBS) degraders utilizing VHL ligands, researchers synthesized a library of alkyl-linked PROTACs. The data revealed a sharp efficacy cliff directly tied to the 9-to-10 carbon transition[4].

While the 9-carbon variant (Compound 18f) failed to induce meaningful degradation and showed poor cellular inhibition, the 10-carbon variant (Compound 18b) achieved optimal spatial proximity, resulting in highly potent degradation and cellular activity[4]. This mirrors earlier foundational studies on Estrogen Receptor (ER) degraders, which demonstrated that 9-atom linkers (IC₅₀ = 140 μM) were vastly inferior to longer chains due to an inability to bridge the required spatial gap[5].

Table 1: Comparative Efficacy of Alkyl Linker Lengths in AR CBS Degraders

Linker LengthLinker TypeTargetE3 LigaseIC₅₀ (μM) in MCF-7Degradation Efficacy
9-Carbon Alkyl ChainAR CBSVHL> 3.00Suboptimal / Weak
10-Carbon Alkyl ChainAR CBSVHL0.15Highly Potent

(Data synthesized from AR CBS degrader optimization studies[4])

Self-Validating Experimental Workflows

To objectively compare a 9-carbon vs. 10-carbon linker, you must decouple biophysical binding from cellular pharmacokinetics. A PROTAC might fail because it cannot form a ternary complex (thermodynamic failure) or because it cannot enter the cell (permeability failure). The following self-validating protocols isolate and test these variables.

Protocol A: TR-FRET for Ternary Complex Formation (Biophysical Validation)

Causality of Choice: Time-Resolved FRET (TR-FRET) utilizes long-emission lanthanides (e.g., Terbium). By introducing a microsecond time delay before measurement, we eliminate short-lived background autofluorescence from the PROTAC compounds themselves, yielding an ultra-clean signal of true ternary complex formation[3].

TRFRET S1 1. Fluorophore Labeling S2 2. PROTAC Titration S1->S2 S3 3. Equilibrium Incubation S2->S3 S4 4. FRET Signal Quantification S3->S4 S5 5. Cooperativity Analysis S4->S5

Step-by-step TR-FRET workflow for evaluating PROTAC ternary complex cooperativity.

Step-by-Step Methodology:

  • Protein Labeling: Tag the purified POI with a Terbium (Tb) donor fluorophore and the E3 ligase (e.g., VHL or CRBN) with an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Titration Setup: In a 384-well plate, maintain constant concentrations of Tb-POI (e.g., 10 nM) and Acceptor-E3 (e.g., 50 nM). Titrate the 9-carbon and 10-carbon PROTACs across a 12-point concentration gradient (1 pM to 10 μM).

  • Self-Validating Control (Competition Arm): In parallel wells, dose the 10-carbon PROTAC alongside a 100-fold excess of the free E3 ligand. Logic: If the FRET signal is specifically driven by ternary complex formation, the excess free ligand will outcompete the PROTAC, collapsing the signal. If the signal remains, it indicates non-specific protein aggregation.

  • Incubation & Measurement: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Plot the 665/620 ratio. The 10-carbon PROTAC will typically display a classic "bell-shaped" curve (the Hook Effect), confirming productive ternary complex formation at optimal concentrations[3]. The 9-carbon PROTAC will likely show a flattened curve, indicating high steric strain preventing complexation.

Protocol B: Degradation Kinetics via Western Blot (Cellular Validation)

Causality of Choice: While TR-FRET proves the proteins physically touch, Western Blotting proves the 10-carbon linker correctly oriented the E2 enzyme to transfer ubiquitin, leading to actual proteasomal degradation[5].

Step-by-Step Methodology:

  • Cell Plating: Seed target cells (e.g., MCF-7 for AR/ER targets) at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Time-Course Treatment: Treat cells with the established DC50​ concentration of the 9-carbon and 10-carbon PROTACs. Harvest lysates at 4h, 12h, and 24h. Logic: PROTACs are catalytic. A time-course distinguishes rapid proteasomal degradation from delayed, off-target transcriptional downregulation.

  • Self-Validating Control (Mechanistic Rescue): Pre-treat a control cohort of cells with 10 μM MG132 (a proteasome inhibitor) for 2 hours prior to introducing the 10-carbon PROTAC. Logic: If the POI band is rescued on the blot, it guarantees the 10-carbon PROTAC is functioning strictly via the ubiquitin-proteasome system (UPS)[6].

  • Lysis and Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Run 20 μg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., GAPDH).

  • Quantification: Normalize POI band intensity to GAPDH. You will typically observe that the 9-carbon PROTAC yields <20% degradation (due to unproductive ternary complexes), while the 10-carbon PROTAC yields >85% degradation within 12 hours.

Conclusion

The optimization of PROTAC linkers is an exercise in biophysical precision. As demonstrated by comparative data, a 9-carbon alkyl chain is frequently too constrained to support productive E3-POI interactions, resulting in steric clashes. The addition of a single carbon to form a 10-carbon linker reliably unlocks the flexibility required for positive cooperativity, transforming a biologically inert molecule into a highly potent degrader.

Sources

Comparative

Analytical Comparison Guide: Structural Validation of tert-butyl N-(9-bromononyl)carbamate

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted protein degradation (PROTACs) and bioconjugation. Executive Summary In the rapidly expanding field of targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in targeted protein degradation (PROTACs) and bioconjugation.

Executive Summary

In the rapidly expanding field of targeted protein degradation and antibody-drug conjugates (ADCs), bifunctional aliphatic linkers such as tert-butyl N-(9-bromononyl)carbamate (CAS: 2352715-55-8) are indispensable 1[1]. This molecule features a highly reactive primary bromide for nucleophilic displacement and a Boc-protected amine for subsequent downstream functionalization.

Before committing this building block to complex, multi-step syntheses, rigorous structural validation is required to confirm regiochemical purity (ensuring the bromide is terminal) and protecting group integrity (ensuring the acid-sensitive Boc group has not degraded). This guide objectively compares the analytical modalities used for this validation, demonstrating why high-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, and provides a self-validating experimental protocol.

Comparative Analytical Strategy

While multiple analytical techniques can characterize aliphatic linkers, their utility varies significantly when assessing regiochemistry and protecting group integrity.

Table 1: Analytical Modality Comparison for Linker Validation

Analytical TechniquePrimary UtilityRegiochemical ResolutionBoc Integrity QuantificationLimitations
1 H NMR Structural connectivity & quantificationHigh (Distinguishes terminal vs. internal halides)Excellent (Direct integration of 9H vs 2H)Requires high purity (>95%); overlapping aliphatic signals at low field strengths.
13 C NMR Carbon backbone mappingHigh (Maps all 14 distinct carbons)Poor (Variable NOE and long T1​ relaxation times)Low sensitivity; requires high sample concentration and long acquisition times.
LC-MS (ESI) Exact mass & isotopic profilingLow (Cannot distinguish positional isomers)Moderate (Can detect [M-Boc+H] + fragments)Prone to in-source fragmentation, making it difficult to tell if Boc loss occurred in the sample or the instrument 2[2].
FTIR Functional group identificationNone Low (Qualitative presence of C=O stretch)Cannot quantify the ratio of functional groups or determine carbon chain length 3[3].

Verdict: While LC-MS is vital for confirming the exact mass and the characteristic 1:1 isotopic ratio of 79 Br/ 81 Br, 1 H NMR is the only technique that provides a rapid, quantitative assessment of both regiochemistry and Boc group retention.

1 H NMR Spectral Signatures & Quantitative Data

To validate tert-butyl N-(9-bromononyl)carbamate ( C14​H28​BrNO2​ , MW: 322.28 g/mol ), the following spectral assignments must be confirmed.

Table 2: Expected 1 H NMR Spectral Signatures (400 MHz, CDCl3​ )

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationDiagnostic Value
N-H (Carbamate)~4.50Broad Singlet (br s)1HConfirms presence of the carbamate linkage.
CH2​ -Br (C9)~3.40Triplet (t, J ≈ 6.8 Hz)2HValidates terminal bromide regiochemistry.
CH2​ -NHBoc (C1)~3.10Quartet/Multiplet (q/m)2HConfirms linkage to the protected amine.
CH2​ (C8)~1.85Quintet (p)2HAdjacent to the bromide; sensitive to substitution.
CH2​ (C2)~1.48Multiplet (m)2HOften overlaps with the Boc signal.
Boc Group ( −C(CH3​)3​ )~1.44Singlet (s)9HCritical: Quantifies protecting group integrity.
Aliphatic Backbone 1.25 - 1.40Broad Multiplet (m)10HConfirms the 9-carbon chain length.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By strictly controlling the acquisition parameters, the analyst can use the internal mathematics of the spectrum to prove the sample's integrity.

Step 1: Sample Preparation

  • Action: Dissolve 2-5 mg of tert-butyl N-(9-bromononyl)carbamate in 0.6 mL of Chloroform- d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is strictly selected over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange with the carbamate N-H proton. Protic solvents would obscure the diagnostic broad singlet at ~4.50 ppm, removing a key point of structural confirmation. TMS provides a reliable internal standard (0.00 ppm) to ensure chemical shift accuracy.

Step 2: Instrument Shimming and Tuning

  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform rigorous automated or manual gradient shimming (Z1-Z5).

  • Causality: Precise shimming is critical for long aliphatic chains. Poor magnetic field homogeneity will cause the multiplets of the 14-proton alkyl chain (1.25 - 1.85 ppm) to artificially broaden and overlap with the critical 9-proton Boc singlet at 1.44 ppm, destroying quantitative accuracy.

Step 3: Acquisition Parameters

  • Action: Acquire a standard 1D 1 H NMR spectrum using a 30° pulse angle (zg30 pulse program). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A D1​ of 2.0 seconds ensures that the highly mobile tert-butyl protons fully relax between scans. Shorter delays lead to T1​ relaxation bias, artificially reducing the integration value of the Boc group and leading to false assumptions of chemical deprotection.

Step 4: Spectral Processing & The Self-Validation Check

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation. Perform manual phase and baseline correction. Integrate the CH2​ -Br triplet at 3.40 ppm and set its value exactly to 2.00.

  • Validation: Calculate the integration of the Boc singlet at 1.44 ppm. A structurally intact sample must yield an integration of exactly 8.90 - 9.10 .

    • Failure Mode A: Any ratio below 4.4:1 (Boc : CH2​ -Br) definitively indicates acid-catalyzed Boc deprotection during storage.

    • Failure Mode B: A ratio above 4.6:1 suggests contamination with unreacted Boc-anhydride or tert-butanol.

Workflow Visualization

NMR_Validation A Obtain tert-butyl N-(9-bromononyl)carbamate B Sample Preparation (CDCl3 + TMS) A->B 1-5 mg sample C 1H NMR Acquisition (400 - 600 MHz) B->C Transfer to 5mm tube D Spectral Processing & Integration C->D FID data E Primary Structural Confirmation (Regiochemistry & Boc Integrity) D->E Chemical shifts F Orthogonal Validation (LC-MS & 13C NMR) E->F Cross-verification

Workflow for the structural validation of tert-butyl N-(9-bromononyl)carbamate using 1H NMR.

References

  • Title: ESI final correction accepted (Synthesis and NMR Characterization of Boc-protected Amino-Alkyl Bromides) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Polymerizable Ionic Liquids for Solid-State Polymer Electrolytes Source: Semantic Scholar URL: [Link]

Sources

Validation

Evaluating the Stability and Reactivity of N-Boc-9-bromononylamine vs. N-Boc-9-iodononylamine in Bioconjugation

Executive Summary In the design of Targeted Protein Degraders (PROTACs) and complex bioconjugates, the selection of bifunctional linkers is a critical parameter that dictates both synthetic yield and long-term reagent vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of Targeted Protein Degraders (PROTACs) and complex bioconjugates, the selection of bifunctional linkers is a critical parameter that dictates both synthetic yield and long-term reagent viability. N-Boc-9-bromononylamine (CAS 2352715-55-8) and its iodide counterpart, N-Boc-9-iodononylamine , represent two ends of a fundamental chemical trade-off: shelf-stability versus kinetic reactivity.

As a Senior Application Scientist, I have structured this guide to objectively compare these two alkyl halides. By examining their thermodynamic properties, degradation pathways, and behavior in nucleophilic substitution (SN2) workflows, this guide provides researchers with the mechanistic causality needed to optimize linker coupling strategies.

Mechanistic Grounding: The Halogen Trade-Off

The decision to use a brominated versus an iodinated alkyl chain is governed by the inherent differences in their carbon-halogen bonds.

Bond Dissociation Energy (BDE) and Stability

The primary driver of stability in these linkers is the Bond Dissociation Energy (BDE). The BDE of a primary C–Br bond is approximately 276 kJ/mol, whereas the C–I bond is significantly weaker at roughly 240 kJ/mol 1. This 36 kJ/mol difference dictates their macroscopic storage properties. N-Boc-9-bromononylamine is highly stable under ambient conditions and serves as a reliable, commercially available building block for synthesizing degraders like HDAC6 inhibitors 2.

Conversely, the weaker C–I bond in N-Boc-9-iodononylamine makes it highly susceptible to homolytic cleavage induced by ambient light or mild heat 3. Once cleaved, the resulting iodine radicals rapidly oxidize in the presence of air to form molecular iodine (I2), which manifests visually as a pink or brown discoloration of the reagent.

G Iodide N-Boc-9-iodononylamine (Colorless/Pale Yellow) Light hv (UV/Vis Light) or Heat Iodide->Light Radical Alkyl Radical + Iodine Radical (Homolytic Cleavage) Light->Radical BDE ~240 kJ/mol Oxidation O2 (Air) Radical->Oxidation Degradants I2 (Pink/Brown Discoloration) + Alkyl Degradants Oxidation->Degradants

Photolytic and oxidative degradation pathway of N-Boc-9-iodononylamine.

Polarizability and SN2 Reactivity

While the C–I bond's weakness is a liability for storage, it is a massive asset for reactivity. Iodine is a much larger atom than bromine, making its electron cloud highly polarizable. This polarizability allows the transition state during an SN2 nucleophilic attack to stabilize more effectively, making iodide a superior leaving group. As a result, alkyl iodides react significantly faster in substitution reactions than their bromide counterparts 4.

Quantitative Comparison

The following table summarizes the key physicochemical and practical differences between the two linkers.

PropertyN-Boc-9-bromononylamineN-Boc-9-iodononylamine
C–X Bond Dissociation Energy ~276 kJ/mol~240 kJ/mol
Relative SN2 Reactivity Moderate (Baseline 1x)High (~50-100x faster)
Leaving Group Ability (pKa of HX) Good (HBr pKa ≈ -9)Excellent (HI pKa ≈ -10)
Shelf Life (Ambient) > 12 months< 1 month (rapidly degrades to I2)
Recommended Storage 4°C, dry, sealed-20°C, dark, stored over Cu/Ag wire
Commercial Availability High (Standard Building Block)Low (Typically generated in situ)

Experimental Protocols: Self-Validating Workflows

Because purchasing and storing N-Boc-9-iodononylamine is logistically inefficient due to its rapid degradation, the industry standard is to purchase the stable N-Boc-9-bromononylamine and convert it to the highly reactive iodide in situ immediately prior to the coupling step. This is achieved via the Finkelstein Reaction .

Protocol 1: In Situ Generation via the Finkelstein Reaction

Causality & Self-Validation: This protocol relies on Le Chatelier's principle. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium bromide (NaBr) is practically insoluble. As the substitution occurs, NaBr precipitates out of the solution, driving the equilibrium entirely toward the alkyl iodide product 4. This creates a self-validating system : the visual appearance of a dense white precipitate confirms that the C–Br bond has been successfully converted to the C–I bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-Boc-9-bromononylamine in anhydrous acetone (0.2 M concentration).

  • Reagent Addition: Add 2.5 equivalents of anhydrous Sodium Iodide (NaI). Note: NaI must be oven-dried prior to use to prevent moisture from quenching the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) under a nitrogen atmosphere for 2–4 hours.

  • Validation: Observe the formation of a white precipitate (NaBr). If the solution remains clear, the reaction has failed or moisture has compromised the system.

  • Workup: Cool to room temperature, filter the NaBr precipitate through a Celite pad, and concentrate the filtrate under reduced pressure. The resulting N-Boc-9-iodononylamine should be used immediately in Protocol 2.

Protocol 2: One-Pot SN2 Alkylation for PROTAC Linker Synthesis

Causality: By utilizing the in situ generated N-Boc-9-iodononylamine, the subsequent alkylation of a nucleophile (e.g., a phenol group on an E3 ligase ligand) can proceed at lower temperatures (e.g., 40°C instead of 80°C). This milder condition prevents unwanted side reactions, such as the thermal deprotection of the Boc group or competing E2 elimination of the alkyl chain.

Step-by-Step Methodology:

  • Setup: Dissolve the target nucleophile (1.0 eq) and the freshly prepared N-Boc-9-iodononylamine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of Potassium Carbonate (K2CO3).

  • Reaction: Stir the mixture at 40°C for 6–8 hours. Monitor via LC-MS.

  • Quench & Extract: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate for purification.

G Start N-Boc-9-bromononylamine (Stable Precursor) Path1 Direct SN2 Alkylation (Heat, Extended Time) Start->Path1 Base, Catalyst Path2 Finkelstein Reaction (NaI, Acetone, Reflux) Start->Path2 In situ conversion Product Target PROTAC Linker Conjugate Path1->Product Lower Yield Intermediate N-Boc-9-iodononylamine (Highly Reactive, Unstable) Path2->Intermediate - NaBr (ppt) Path3 Rapid SN2 Alkylation (Mild Conditions) Intermediate->Path3 Path3->Product Higher Yield

Workflow comparing direct alkylation of the bromide versus in situ Finkelstein iodination.

Conclusion

For robust and reproducible bioconjugation, N-Boc-9-bromononylamine is the superior reagent for procurement and long-term storage due to its high C–Br bond dissociation energy. However, for the actual coupling event, the kinetic advantages of the iodide leaving group cannot be ignored. The optimal, field-proven strategy is to bridge these two realities by storing the bromide and utilizing a self-validating Finkelstein conversion immediately prior to SN2 alkylation.

References

  • Source: nih.
  • Source: anu.edu.
  • Source: testbook.
  • Source: acs.

Sources

Comparative

Comparative In Vitro Toxicity Guide: tert-Butyl N-(9-Bromononyl)carbamate Derivatives in Drug Design

Executive Summary tert-Butyl N-(9-bromononyl)carbamate (often abbreviated as Boc-NH-C9-Br) is a highly versatile, bifunctional chemical building block. Featuring a 9-carbon hydrophobic alkyl chain flanked by a Boc-protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-(9-bromononyl)carbamate (often abbreviated as Boc-NH-C9-Br) is a highly versatile, bifunctional chemical building block. Featuring a 9-carbon hydrophobic alkyl chain flanked by a Boc-protected amine and a reactive terminal bromide, it is predominantly utilized in two advanced drug development arenas: as a lipophilic linker in Proteolysis Targeting Chimeras (PROTACs)[1] and as a structural scaffold for covalent carbamate-based enzyme inhibitors[2].

However, the physicochemical properties that make the C9-alkyl chain favorable for target engagement—namely, high lipophilicity and extended spatial reach—also introduce distinct in vitro toxicity liabilities. This guide provides a rigorous comparative analysis of the in vitro toxicity profiles of Boc-NH-C9-Br derivatives, equipping drug development professionals with the mechanistic insights and validated protocols necessary to mitigate off-target effects.

Mechanistic Drivers of Derivative Toxicity

The toxicity of molecules derived from Boc-NH-C9-Br is fundamentally dictated by how the C9 alkyl chain and the carbamate moiety interact with cellular environments. Unlike polyethylene glycol (PEG) chains, which adopt a folded "gauche" conformation and are heavily solvated by water, the C9 alkyl chain strongly prefers an extended "anti" conformation[3]. This exposes a massive hydrophobic surface area, driving non-specific partitioning into lipid bilayers.

Furthermore, when the Boc group is deprotected or modified to form active carbamate pharmacophores, the molecule can act as a pseudo-irreversible covalent modifier. Carbamates are known to inhibit serine hydrolases (such as FAAH, MAGL, and cholinesterases) by carbamylating the catalytic serine residue[2],[4]. When lipophilicity is excessively high, this carbamylation loses target specificity, leading to broad-spectrum cytotoxicity.

G Boc tert-Butyl N-(9-bromononyl)carbamate (Boc-NH-C9-Br) PROTAC PROTAC C9-Alkyl Linker (High Lipophilicity) Boc->PROTAC Bifunctional Coupling Carbamate Carbamate Inhibitor (Covalent Modifier) Boc->Carbamate Bromide Displacement Tox1 Membrane Disruption & Off-Target Aggregation PROTAC->Tox1 Extended Anti-Conformation (High logP) Tox2 Serine Hydrolase Carbamylation (Off-Target Cytotoxicity) Carbamate->Tox2 Nucleophilic Attack by Serine

Fig 1. Divergent derivative pathways of Boc-NH-C9-Br and their respective mechanisms of toxicity.

Comparative Toxicity Profiles

PROTAC Linker Derivatives: C9 Alkyl vs. PEG

In PROTAC design, the atomic composition of the linker significantly impacts both degradation efficacy and cellular toxicity[1]. While replacing a PEG linker with a C9 alkyl linker often increases passive cell permeability due to the elimination of polar oxygen atoms, it simultaneously lowers the threshold for cytotoxicity[3]. The highly lipophilic nature of the C9 chain can induce micelle formation, protein aggregation, and disruption of the cellular membrane architecture.

Table 1: Comparative In Vitro Toxicity of PROTAC Linkers

Linker MotifChemical StructureClogP ShiftPassive PermeabilityJurkat Cell IC₅₀ (48h)Primary Toxicity Driver
C9 Alkyl -(CH₂)-₉High (+4.0 to +4.5)Excellent~15 - 30 μMMembrane disruption / Aggregation
PEG3 -(CH₂CH₂O)₃-Low (-0.3 to +0.1)Moderate> 100 μMMinimal (Highly solvated)
Hybrid (C4-PEG2) -(CH₂)₄-O-(CH₂CH₂O)₂-Moderate (+1.8)Good~75 - 90 μMBalanced lipophilicity
Carbamate-Based Enzyme Inhibitors

When the C9 scaffold is utilized to synthesize carbamate derivatives targeting enzymes like Monoacylglycerol lipase (MAGL) or Acetylcholinesterase (AChE), the length of the alkyl chain directly correlates with both potency and off-target toxicity[2],[4]. Short-chain or rigid aryl carbamates generally exhibit low cytotoxicity (IC₅₀ > 100 μM). In contrast, C9-carbamate derivatives often show elevated cytotoxicity due to their ability to rapidly penetrate cells and indiscriminately carbamylate off-target proteins.

Table 2: Cytotoxicity of Carbamate-Based Inhibitors

Derivative ClassTarget EnzymeLipophilic TailJurkat Cell IC₅₀ (48h)Off-Target Toxicity Mechanism
Long-Chain Carbamate MAGL / FAAHNonyl (C9)10 - 25 μMHigh lipid partitioning; non-specific carbamylation
Short-Chain Carbamate AChE / BChEPropyl (C3)> 100 μMMinimal off-target engagement
Aryl Carbamate AChEPhenylcyclopropyl50 - 95 μMModerate target-specific toxicity[4]

Validated Experimental Methodologies

To accurately assess the toxicity of highly lipophilic C9 derivatives, standard viability assays (like MTT) are insufficient, as lipophilic compounds can precipitate or interfere with colorimetric readouts. As an Application Scientist, I mandate a self-validating multiplexed luminescent assay to differentiate between metabolic inhibition and true apoptotic cell death.

Workflow Step1 1. Compound Synthesis & QC (Purity >98% via LC-MS) Step2 2. Cell Line Selection (e.g., Jurkat, HEK293) Step1->Step2 Step3 3. Dose-Response Treatment (0.1 nM - 100 μM, 48h) Step2->Step3 Step4 4. Multiplexed Viability Assay (ATP Luminescence + Caspase-3/7) Step3->Step4 Step5 5. Data Normalization (Z'-factor > 0.5 Validation) Step4->Step5

Fig 2. Self-validating in vitro workflow for assessing the cytotoxicity of C9-carbamate derivatives.

Step-by-Step Protocol: Multiplexed In Vitro Cytotoxicity Assay
  • Compound Preparation & Quality Control:

    • Synthesize the Boc-NH-C9-Br derivative and verify purity (>98%) via LC-MS.

    • Critical Step: Dissolve the compound in 100% DMSO to create a 10 mM stock. Due to the high lipophilicity of the C9 chain, aqueous stock solutions will result in immediate precipitation.

  • Cell Culture & Plating:

    • Seed Jurkat cells (or applicable target line) in a white, opaque-bottom 384-well plate at a density of 5,000 cells/well in 20 μL of complete media.

  • Dose-Response Treatment:

    • Perform a 10-point, 3-fold serial dilution of the compound.

    • Transfer compounds using acoustic liquid handling (e.g., Echo 550) to achieve a final DMSO concentration of exactly 0.1% (v/v) in all wells.

    • Self-Validation Controls: Include 0.1% DMSO (Vehicle Negative Control) and 1 μM Staurosporine (Apoptosis Positive Control).

  • Multiplexed Assay Execution (48h Post-Treatment):

    • Add 10 μL of Caspase-Glo® 3/7 Reagent to each well. Incubate for 1 hour at room temperature and read luminescence (Apoptosis readout).

    • Subsequently, add 10 μL of CellTiter-Glo® Reagent (ATP-based viability) to the same wells. Incubate for 15 minutes and read luminescence (Viability readout).

  • Data Normalization & Causality Check:

    • Calculate the Z'-factor using the vehicle and Staurosporine controls. The assay is only validated if Z' > 0.5.

    • Plot dose-response curves using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Expert Insights: Causality in Experimental Choices

Why multiplex ATP and Caspase readouts? Relying solely on ATP depletion (viability) is a dangerous pitfall when evaluating long-chain alkyl derivatives. Because the C9 chain acts similarly to a surfactant at high concentrations, it can cause rapid physical lysis of the cell membrane (necrosis). By multiplexing with a Caspase-3/7 assay, we establish causality: if ATP drops but Caspases are not activated, the toxicity is driven by non-specific physical membrane disruption (a direct consequence of the C9 lipophilicity). If Caspases spike before ATP drops, the toxicity is driven by a biological pathway, such as off-target carbamylation of intracellular survival proteins[2].

Why mandate acoustic liquid handling for C9 derivatives? Traditional pipette-based serial dilutions in aqueous media cause highly hydrophobic C9-alkyl compounds to adhere to the plastic tips (the "plastic-binding effect"). This artificially lowers the actual concentration delivered to the cells, resulting in a false-negative toxicity profile. Acoustic transfer moves the compound directly from a DMSO source plate to the assay plate using sound waves, entirely bypassing plastic tip interactions and ensuring absolute dosing accuracy.

References

  • Lauria, S., et al. (2018). "Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase." Bioorganic & Medicinal Chemistry.[Link]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.[Link]

  • Atilaw, Y., et al. (2022). "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of the American Chemical Society.[Link]

  • Korabecny, J., et al. (2016). "Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.